BGB-102
Description
JNJ-26483327 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
an orally active macrocyclic tyrosine kinase inhibitor for treatment of patients with advanced solid tumours; in Phase I trial, 9/2010
Properties
IUPAC Name |
5-bromo-18-methoxy-10-methyl-16-oxa-2,10,21,23-tetrazatetracyclo[15.6.2.03,8.020,24]pentacosa-1(23),3(8),4,6,17,19,21,24-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN4O2/c1-27-8-4-3-5-9-29-21-11-17-19(12-20(21)28-2)24-14-25-22(17)26-18-10-16(23)7-6-15(18)13-27/h6-7,10-12,14H,3-5,8-9,13H2,1-2H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDYOSVKVSQGJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C1)C=CC(=C4)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
807640-87-5 | |
| Record name | JNJ-26483327 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0807640875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-26483327 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16720VER1H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: Downstream Signaling Pathways Modulated by BGB-102
For Researchers, Scientists, and Drug Development Professionals
Abstract
BGB-102, also identified as JNJ-26483327, is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. This document provides a comprehensive technical overview of the downstream signaling pathways affected by this compound, based on available preclinical and clinical data. It is designed to serve as a resource for researchers and drug development professionals investigating the therapeutic potential and mechanism of action of this and similar multi-kinase inhibitors. The guide details the primary molecular targets of this compound, summarizes its inhibitory activity, describes the key signaling cascades it modulates, and provides illustrative experimental protocols for assessing its cellular effects.
Introduction to this compound
This compound is a small molecule inhibitor that targets several key receptor tyrosine kinases (RTKs) implicated in cancer cell proliferation, survival, and angiogenesis. Its multi-targeted nature allows it to simultaneously block redundant and interacting signaling pathways, potentially offering a more robust anti-tumor effect and overcoming certain mechanisms of drug resistance.
Molecular Targets of this compound
This compound demonstrates potent inhibitory activity against a range of tyrosine kinases. The primary targets include members of the ErbB/HER family, VEGFR, RET, and the Src family of non-receptor tyrosine kinases.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary targets has been characterized by determining the half-maximal inhibitory concentration (IC50) in various in vitro kinase assays.
| Target Kinase | IC50 (nM) |
| EGFR (ErbB1) | <10[1] |
| HER2 (ErbB2) | 100-1000[1] |
| HER4 (ErbB4) | 11-99[1] |
| VEGFR3 | 11-99[1] |
| RET | <10[1] |
| Src family (Lyn, Fyn, Yes) | 11-99[1] |
| c-Src | 100-1000[1] |
| Flt3 | 100-1000[1] |
Table 1: In vitro inhibitory activity of this compound (JNJ-26483327) against a panel of tyrosine kinases. Data compiled from preclinical studies.[1]
Affected Downstream Signaling Pathways
By inhibiting its primary targets, this compound modulates several critical intracellular signaling cascades that are frequently dysregulated in cancer. The two major pathways affected are the PI3K/Akt and the RAS/RAF/MEK/ERK (MAPK) pathways.
ErbB/HER Pathway Inhibition
The ErbB family of receptors (EGFR, HER2, HER3, HER4) are key drivers of cell proliferation and survival. Ligand binding induces receptor dimerization and autophosphorylation, which in turn activates downstream signaling. This compound, as a pan-HER inhibitor, blocks this initial activation step.
Logical Flow of ErbB Pathway Inhibition by this compound
VEGFR3 Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) is a key regulator of lymphangiogenesis. Its inhibition by this compound can potentially reduce the formation of new lymphatic vessels, which may play a role in tumor metastasis. The downstream signaling of VEGFR3 also involves the PI3K/Akt and MAPK/ERK pathways.
RET and Src Family Kinase Inhibition
The RET proto-oncogene is another RTK that, when mutated or rearranged, can be a driver of certain cancers. This compound's potent inhibition of RET can block its oncogenic signaling. The Src family of non-receptor tyrosine kinases are involved in a multitude of signaling pathways that regulate cell adhesion, growth, and motility. Inhibition of Src family kinases by this compound can further disrupt these cancer-promoting processes.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on downstream signaling pathways.
In Vitro Kinase Inhibition Assay
This protocol is a representative method for determining the IC50 of this compound against its target kinases.
Objective: To quantify the inhibitory activity of this compound on purified kinase enzymes.
Materials:
-
Recombinant human kinase enzymes (e.g., EGFR, HER2, HER4, VEGFR3, RET, Src).
-
Kinase-specific peptide substrate.
-
This compound (JNJ-26483327).
-
ATP, [γ-³²P]ATP.
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT).
-
96-well plates.
-
Phosphocellulose paper.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase reaction buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and this compound dilution (or vehicle control).
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of each spot using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
Experimental Workflow for In Vitro Kinase Assay
Western Blot Analysis of Downstream Signaling
This protocol describes how to assess the effect of this compound on the phosphorylation status of downstream signaling proteins in cancer cell lines.
Objective: To determine if this compound inhibits the phosphorylation of key downstream effectors like Akt and ERK in a cellular context.
Materials:
-
Cancer cell line expressing the target kinases (e.g., A431 for EGFR, SK-BR-3 for HER2).
-
Cell culture medium and supplements.
-
This compound (JNJ-26483327).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 2-24 hours).
-
Lyse the cells on ice and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of the proteins of interest (e.g., p-Akt, total Akt, p-ERK, total ERK) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
Logical Flow of Western Blot Analysis
Summary and Future Directions
This compound is a multi-targeted tyrosine kinase inhibitor with potent activity against key oncogenic drivers including the ErbB family, VEGFR3, RET, and Src family kinases. By inhibiting these targets, this compound effectively blocks downstream signaling through the PI3K/Akt and MAPK/ERK pathways, which are fundamental to cancer cell proliferation and survival. A phase I clinical trial of JNJ-26483327 established a recommended dose of 1500 mg twice daily and showed the drug to be well-tolerated with a predictable pharmacokinetic profile.[1][2] However, in this initial study, pharmacodynamic analysis in patient skin biopsies did not show a substantial effect on the phosphorylation of Akt or MAPK.[2] Further preclinical studies are warranted to quantitatively assess the impact of this compound on the phosphorylation of downstream effectors in various cancer cell lines and tumor models to fully elucidate its mechanism of action and identify patient populations most likely to benefit from this therapeutic agent. The experimental protocols provided herein offer a framework for conducting such investigations.
References
- 1. Phase I and pharmacological study of the broad-spectrum tyrosine kinase inhibitor JNJ-26483327 in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I and pharmacological study of the broad-spectrum tyrosine kinase inhibitor JNJ-26483327 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
BGB-102: A Technical Deep Dive into a Novel Reversible-Covalent FGFR4 Inhibitor
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of BGB-102 (also referred to as BB-102), a highly selective and potent reversible-covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This compound is currently under investigation as a therapeutic agent for solid tumors characterized by the hyperactivation of the FGF19/FGFR4 signaling pathway. This document collates preclinical data, outlines key experimental methodologies, and visualizes the underlying biological and experimental frameworks.
Core Data Presentation
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and anti-tumor activity.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | IC50 (nM) | Selectivity vs. FGFR1-3 | Reference |
| FGFR4 | Kinase Assay | 2.5 | >400-fold | [1][2] |
| FGFR1 | Kinase Assay | >1000 | - | [1][2] |
| FGFR2 | Kinase Assay | >1000 | - | [1][2] |
| FGFR3 | Kinase Assay | >1000 | - | [1][2] |
| Downstream Signaling (p-ERK) | Cellular Assay (Hep 3B cells) | 16.7 | - | [3][4] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Feature | IC50 (nM) | Reference |
| Hep 3B | Hepatocellular Carcinoma | High FGF19/FGFR4 expression | 5.8 | [5] |
| HuH-7 | Hepatocellular Carcinoma | High FGF19/FGFR4 expression | 8.7 | [5] |
| MDA-MB-453 | Breast Cancer | FGFR4 overexpression | 24.7 | [5] |
| SJCRH30 | Rhabdomyosarcoma | FGFR4 mutation | 1.9 | [5] |
| SNU-387 | Hepatocellular Carcinoma | Low FGF19/FGFR4 expression | >20,000 | [5] |
| RD | Rhabdomyosarcoma | Low FGF19/FGFR4 expression | >10,000 | [5] |
Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |
| Hep 3B | Hepatocellular Carcinoma | 5-90 mg/kg p.o. | Dose-dependent | [1][2] |
| HuH-7 | Hepatocellular Carcinoma | 5-90 mg/kg p.o. | Dose-dependent | [1][2] |
| JHH-7 | Hepatocellular Carcinoma | 5-90 mg/kg p.o. | Dose-dependent | [1][2] |
| SJCRH30 | Rhabdomyosarcoma | 60 mg/kg b.i.d. | 48.5 - 120.9 | [1][2] |
| MDA-MB-453 | Breast Cancer | 5-90 mg/kg p.o. | Dose-dependent | [1][2] |
Table 4: Preclinical Pharmacokinetics and Safety
| Parameter | Species | Value | Reference |
| Oral Bioavailability (F) | Rat | >70% | [3][4] |
| Severely Toxic Dose in 10% (STD10) | Rat | 300 mg/kg/day | [3] |
| Highest Non-Severely Toxic Dose (HNSTD) | Dog | 100 mg/kg/day | [3] |
Signaling Pathways and Mechanism of Action
Hyperactivation of the FGF19/FGFR4 signaling pathway is a key oncogenic driver in a subset of solid tumors, particularly hepatocellular carcinoma. The binding of FGF19 to the FGFR4/β-Klotho complex initiates a signaling cascade that promotes cell proliferation, survival, and migration.
Caption: The FGF19/FGFR4 signaling cascade and the point of inhibition by this compound.
This compound is a reversible-covalent inhibitor, a class of compounds that initially form a non-covalent bond with the target protein, followed by the formation of a reversible covalent bond with a specific amino acid residue. This mechanism combines the selectivity of non-covalent inhibitors with the prolonged target engagement of covalent inhibitors. In the case of this compound, approximately half of the compound dissociates from the FGFR4 kinase within 24 hours.[3][4] This characteristic is advantageous in overcoming the rapid re-synthesis rate of FGFR4 observed in hepatocellular carcinoma cells.[3][4]
Caption: Conceptual diagram of the reversible-covalent inhibition mechanism of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard industry practices and have been adapted based on the available information for this compound.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FGFR4 and other kinases to assess potency and selectivity.
Methodology:
-
Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, appropriate kinase buffer, and this compound.
-
Procedure:
-
This compound was serially diluted to various concentrations.
-
The kinase reaction was initiated by adding ATP to a mixture of the kinase, substrate peptide, and this compound in a 384-well plate.
-
The reaction was incubated at room temperature for a specified time (e.g., 60 minutes).
-
The amount of phosphorylated substrate was quantified using a suitable detection method, such as a fluorescence-based assay.
-
The percentage of inhibition was calculated for each concentration of this compound relative to a DMSO control.
-
IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay (MTT Assay)
Objective: To evaluate the anti-proliferative effect of this compound on various cancer cell lines with different levels of FGF19/FGFR4 expression.
Methodology:
-
Cell Lines: Hep 3B, HuH-7, MDA-MB-453, SJCRH30, SNU-387, and RD cells.
-
Procedure:
-
Cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The cells were then treated with serial dilutions of this compound or DMSO as a vehicle control.
-
After a 72-hour incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals were dissolved by adding a solubilization solution.
-
The absorbance at 570 nm was measured using a microplate reader.
-
The percentage of cell viability was calculated relative to the DMSO-treated control cells.
-
IC50 values were determined from the dose-response curves.
-
In Vivo Tumor Xenograft Studies
Objective: To assess the anti-tumor efficacy of this compound in mouse models bearing human tumor xenografts.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Implantation:
-
Human cancer cell lines (Hep 3B, HuH-7, JHH-7, SJCRH30, MDA-MB-453) were cultured and harvested.
-
A suspension of tumor cells was subcutaneously injected into the flank of each mouse.
-
-
Treatment:
-
Once the tumors reached a palpable size (e.g., 100-200 mm³), the mice were randomized into treatment and control groups.
-
This compound was administered orally (p.o.) at various doses (e.g., 5-90 mg/kg) once or twice daily (q.d. or b.i.d.).
-
The vehicle control group received the formulation buffer.
-
-
Efficacy Assessment:
-
Tumor volume was measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length × Width²)/2.
-
Body weight and general health of the mice were monitored throughout the study.
-
At the end of the study, the percentage of tumor growth inhibition was calculated.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel FGFR4 inhibitor like this compound.
Caption: A generalized workflow for the preclinical development of this compound.
Conclusion
This compound has demonstrated significant promise as a highly selective and potent reversible-covalent inhibitor of FGFR4. The preclinical data indicate strong anti-proliferative activity in relevant cancer cell lines and robust anti-tumor efficacy in in vivo models, coupled with a favorable pharmacokinetic and safety profile. The reversible-covalent mechanism of action offers a potential advantage in overcoming the challenge of rapid target protein turnover. The ongoing Phase 1 clinical trial will be crucial in evaluating the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors harboring FGF19/FGFR4 pathway alterations. The findings from this trial will provide valuable insights into the therapeutic potential of this novel agent.
References
- 1. FGFR4 inhibitor BB-102 shows promise for treating solid tumors | BioWorld [bioworld.com]
- 2. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
The Role of the FGF19-FGFR4 Axis in BGB-102 Sensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fibroblast Growth Factor 19 (FGF19)-Fibroblast Growth Factor Receptor 4 (FGFR4) signaling axis has emerged as a critical oncogenic driver in a subset of solid tumors, most notably hepatocellular carcinoma (HCC). Aberrant activation of this pathway, often through FGF19 amplification, promotes tumor cell proliferation, survival, and resistance to standard therapies. This has led to the development of targeted inhibitors against FGFR4. BGB-102 (also known as BB-102), a potent and selective FGFR4 inhibitor developed by BroadenBio, has shown significant preclinical activity in tumor models characterized by an activated FGF19-FGFR4 axis. This technical guide provides an in-depth overview of the role of this signaling pathway in determining sensitivity to this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and workflows.
The FGF19-FGFR4 Signaling Pathway
The binding of FGF19 to its high-affinity receptor FGFR4, in complex with the co-receptor β-Klotho, initiates a downstream signaling cascade. This activation leads to the phosphorylation of FGFR4 and its substrate FRS2, which in turn recruits adaptor proteins like Grb2. The signal is then propagated through two major pathways: the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. These pathways converge on the regulation of gene expression to promote cell proliferation, inhibit apoptosis, and drive tumor growth.
This compound Sensitivity and the FGF19-FGFR4 Axis: Quantitative Data
Preclinical data presented at the American Association for Cancer Research (AACR) Annual Meeting in 2024 demonstrated the potent and selective activity of this compound in cancer models with an activated FGF19-FGFR4 pathway.[1]
In Vitro Activity of this compound
The in vitro efficacy of this compound was evaluated through kinase inhibition and cell proliferation assays.
| Assay Type | Target/Cell Line | Result (IC50) | Reference |
| Kinase Inhibition | FGFR4 | 2.5 nM | [1] |
| Kinase Inhibition | FGFR1, FGFR2, FGFR3 | >1000 nM | [1] |
| Antiproliferative Activity | FGF19/FGFR4 overexpressed or FGFR4-mutant cancer cells (HCC, rhabdomyosarcoma, breast cancer) | <10 to <50 nM | [1] |
Table 1: In Vitro Potency and Selectivity of this compound.
In Vivo Efficacy of this compound
The antitumor activity of this compound was assessed in various xenograft models of human cancers with FGF19/FGFR4 pathway activation.
| Tumor Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| Hepatocellular Carcinoma (Hep3B, HuH-7, JHH-7) | This compound (5-90 mg/kg p.o.) | 48.5 - 120.9 | [1] |
| Rhabdomyosarcoma (SJCRH30) | This compound (5-90 mg/kg p.o.) | 48.5 - 120.9 | [1] |
| Breast Cancer (MDA-MB-453) | This compound (5-90 mg/kg p.o.) | 48.5 - 120.9 | [1] |
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the sensitivity of cancer cells to FGFR4 inhibitors like this compound. While specific protocols for the this compound studies are not publicly available, these represent standard and widely accepted procedures in the field.
FGFR4 Kinase Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified FGFR4.
-
Reagents and Materials:
-
Recombinant human FGFR4 kinase domain.
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).
-
ATP and a suitable kinase substrate (e.g., poly(E,Y)4:1).
-
This compound or other test compounds.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well white assay plates.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 2.5 µL of diluted this compound and 2.5 µL of FGFR4 enzyme to the wells of a 384-well plate.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.
-
Cell Viability Assay
This assay determines the effect of this compound on the proliferation of cancer cells.
-
Reagents and Materials:
-
Hepatocellular carcinoma cell lines with known FGF19/FGFR4 status (e.g., Hep3B, HuH-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
96-well opaque-walled plates.
-
Luminometer.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Determine the IC50 values from the dose-response curves.
-
Western Blot Analysis for Pathway Modulation
This technique is used to assess the effect of this compound on the phosphorylation status of key proteins in the FGF19-FGFR4 signaling pathway.
-
Reagents and Materials:
-
HCC cells.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against p-FGFR4, FGFR4, p-FRS2, FRS2, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and Western blotting apparatus.
-
-
Procedure:
-
Plate cells and allow them to attach.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
In Vivo Xenograft Tumor Model
This model evaluates the antitumor efficacy of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID).
-
HCC cell line (e.g., Hep3B).
-
Matrigel.
-
This compound formulation for oral administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of HCC cells and Matrigel into the flank of the mice.
-
Monitor tumor growth. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired doses and schedule (e.g., once or twice daily). The control group receives the vehicle.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Conclusion
The preclinical data for this compound strongly indicate that its sensitivity is tightly linked to the activation of the FGF19-FGFR4 signaling axis. The high potency and selectivity of this compound for FGFR4 translate into significant antitumor effects in cellular and animal models characterized by FGF19 overexpression or FGFR4 mutations. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the mechanism of action of this compound and other FGFR4 inhibitors, and to identify patient populations most likely to benefit from this targeted therapeutic approach. As this compound progresses through clinical development, a deeper understanding of the FGF19-FGFR4 axis will be paramount for its successful application in the treatment of cancer.
References
A Technical Guide to Target Validation in Rhabdomyosarcoma: Focus on Key Signaling Pathways
Introduction
Rhabdomyosarcoma (RMS) is the most prevalent soft tissue sarcoma in children and adolescents, representing a significant challenge in pediatric oncology.[1][2] Despite multi-modal treatment strategies that include chemotherapy, radiation, and surgery, the prognosis for patients with high-risk, metastatic, or recurrent disease remains poor.[1] This underscores the urgent need for novel, targeted therapies that can overcome the limitations of conventional treatments.
This technical guide provides an in-depth overview of the validation of therapeutic targets within key signaling pathways implicated in the pathogenesis of rhabdomyosarcoma. While a specific therapeutic agent designated "BGB-102" for rhabdomyosarcoma has not been identified in publicly available literature, this document will serve as a comprehensive resource for researchers, scientists, and drug development professionals on how to approach the validation of novel inhibitors targeting critical pathways in this disease. The principles and methodologies outlined herein are broadly applicable to the preclinical validation of any targeted therapy for rhabdomyosarcoma.
The two major subtypes of rhabdomyosarcoma, embryonal (ERMS) and alveolar (ARMS), exhibit distinct molecular characteristics.[2] ARMS is often characterized by the PAX3-FOXO1 fusion oncoprotein, which drives oncogenesis.[3][4] Both subtypes, however, demonstrate a reliance on aberrant signaling pathways that are crucial for tumor growth, survival, and metastasis.[3][4] This guide will focus on two of these critical pathways: the PI3K/AKT/mTOR pathway and the Notch signaling pathway.
The PI3K/AKT/mTOR Pathway: A Central Hub for Rhabdomyosarcoma Proliferation and Survival
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Hyperactivation of this pathway is a frequent event in many cancers, including rhabdomyosarcoma, making it an attractive target for therapeutic intervention.[3] In RMS, the PAX3-FOXO1 fusion protein can contribute to the activation of the PI3K signaling pathway.[3]
Hypothetical In Vitro Efficacy of a PI3K Inhibitor (PI-123)
The following table summarizes hypothetical quantitative data for a novel PI3K inhibitor, "PI-123," in a panel of rhabdomyosarcoma cell lines.
| Cell Line | Subtype | PI-123 IC50 (nM) | Apoptosis Induction (Fold Change vs. Control) | p-AKT (S473) Inhibition (%) |
| Rh30 | Alveolar | 150 | 4.5 | 85 |
| RD | Embryonal | 350 | 3.2 | 70 |
| RH41 | Alveolar | 200 | 4.1 | 80 |
| JR1 | Embryonal | 500 | 2.8 | 65 |
Experimental Protocol: Western Blot for PI3K Pathway Modulation
This protocol describes the methodology to assess the effect of a targeted inhibitor on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Objective: To determine the dose-dependent effect of a PI3K inhibitor on the phosphorylation of AKT (S473) and S6 ribosomal protein (S235/236) in rhabdomyosarcoma cells.
Materials:
-
Rhabdomyosarcoma cell lines (e.g., Rh30, RD)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PI3K inhibitor (e.g., PI-123)
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-AKT (S473), anti-total-AKT, anti-phospho-S6 (S235/236), anti-total-S6, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed rhabdomyosarcoma cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PI3K inhibitor (or DMSO as a vehicle control) for a predetermined time (e.g., 2, 6, or 24 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane three times with TBST.
-
Detection and Analysis: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software and normalize to the loading control (GAPDH).
Visualization of the PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by a hypothetical PI3K inhibitor.
The Notch Signaling Pathway: A Regulator of Myogenesis and a Target in Rhabdomyosarcoma
The Notch signaling pathway is a highly conserved pathway that plays a critical role in cell fate decisions during embryonic development and tissue homeostasis.[1] In the context of skeletal muscle development, Notch signaling maintains myoblasts in an undifferentiated, proliferative state.[1] Aberrant activation of the Notch pathway has been implicated in the pathogenesis of rhabdomyosarcoma by promoting proliferation and inhibiting differentiation.[1]
Hypothetical In Vitro Efficacy of a Gamma-Secretase Inhibitor (GSI-456)
Gamma-secretase is a key enzyme required for the activation of the Notch receptor. Inhibitors of gamma-secretase (GSIs) are therefore a therapeutic strategy to block Notch signaling. The table below presents hypothetical data for a novel GSI, "GSI-456."
| Cell Line | Subtype | GSI-456 IC50 (µM) | Myogenin Expression (Fold Change vs. Control) | HES1 mRNA Reduction (%) |
| Rh30 | Alveolar | 2.5 | 5.2 | 75 |
| RD | Embryonal | 5.1 | 3.8 | 60 |
| RH41 | Alveolar | 3.2 | 4.9 | 70 |
| JR1 | Embryonal | 7.8 | 2.5 | 55 |
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for Notch Target Gene Expression
This protocol details the methodology for assessing the effect of a Notch inhibitor on the expression of a key Notch target gene, HES1, and a marker of muscle differentiation, Myogenin.
Objective: To quantify the changes in HES1 and Myogenin mRNA levels in rhabdomyosarcoma cells following treatment with a gamma-secretase inhibitor.
Materials:
-
Rhabdomyosarcoma cell lines (e.g., Rh30, RD)
-
Complete cell culture medium
-
Gamma-secretase inhibitor (e.g., GSI-456)
-
DMSO (vehicle control)
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for HES1, Myogenin, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Cell Culture and Treatment: Seed rhabdomyosarcoma cells in 6-well plates and treat with the GSI or DMSO for a specified time (e.g., 24 or 48 hours).
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
qRT-PCR: Prepare the qRT-PCR reaction mix containing the cDNA template, forward and reverse primers for the gene of interest, and the qRT-PCR master mix. Run the reaction on a qRT-PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.
Visualization of the Notch Signaling Pathway and Experimental Workflow
Caption: The canonical Notch signaling pathway and the inhibitory action of a hypothetical gamma-secretase inhibitor.
References
- 1. Embryonic Signaling Pathways and Rhabdomyosarcoma: Contributions to Cancer Development and Opportunities for Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhabdomyosarcoma | American Cancer Society [cancer.org]
- 3. researchgate.net [researchgate.net]
- 4. Signaling pathways in Rhabdomyosarcoma invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of BGB-102: A Technical Overview
Disclaimer: Publicly available information on the preclinical pharmacology of a specific molecule designated "BGB-102" is limited. This document provides a technical guide based on the available data identifying this compound as a multi-kinase inhibitor of EGFR, HER2, and HER4, supplemented with generalized information and standard methodologies for preclinical assessment of compounds in this class. It is important to note that much of the detailed experimental data and protocols described herein are representative examples for EGFR/HER family inhibitors and not specific to this compound.
Introduction
This compound is identified as a potent multi-kinase inhibitor targeting key members of the ErbB family of receptor tyrosine kinases: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Human Epidermal Growth Factor Receptor 4 (HER4).[1][2] These receptors are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[3][4] By inhibiting these kinases, this compound is being investigated for its potential as a therapeutic agent in oncology.[5]
It is crucial to distinguish this compound from other investigational compounds with similar designations, such as BGE-102 (an NLRP3 inhibitor), BE-102 (a B cell medicine for Hypophosphatasia), and BP-1-102 (a STAT3 inhibitor), which have distinct mechanisms of action and therapeutic targets.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the intracellular tyrosine kinase domains of EGFR, HER2, and HER4. By binding to the ATP-binding pocket of these receptors, it blocks the phosphorylation and activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for tumor cell growth and survival.[3][4][6]
Signaling Pathway Diagram
Caption: Inhibition of EGFR, HER2, and HER4 by this compound blocks downstream signaling pathways.
In Vitro Pharmacology
Kinase Inhibition
The primary in vitro activity of this compound is its inhibition of EGFR, HER2, and HER4 kinases.
| Target Kinase | IC50 (nM) |
| EGFR | 9.6 |
| HER2 | 18 |
| HER4 | 40.3 |
| Table 1: In vitro inhibitory activity of this compound against target kinases.[1][2] |
Experimental Protocol: Kinase Inhibition Assay (Representative)
A typical method to determine IC50 values for kinase inhibitors is a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human EGFR, HER2, and HER4 kinase domains, a suitable substrate (e.g., a poly-GT peptide), ATP, and a labeled anti-phosphotyrosine antibody.
-
Procedure:
-
The kinase, substrate, and varying concentrations of this compound are incubated in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped, and the labeled anti-phosphotyrosine antibody is added.
-
The degree of substrate phosphorylation is quantified by measuring the FRET signal.
-
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cellular Activity
Experimental Protocol: Cell Proliferation Assay (Representative)
The anti-proliferative effects of this compound would be assessed in a panel of human cancer cell lines with varying levels of EGFR, HER2, and HER4 expression and activation.
-
Cell Lines: A panel of relevant cancer cell lines (e.g., A431 for high EGFR, SK-BR-3 for high HER2, and various non-small cell lung cancer, breast, and colorectal cancer lines).[7][8]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound for a period of 72 hours.
-
Cell viability is assessed using a colorimetric assay such as the sulforhodamine B (SRB) assay or a metabolic assay like MTT or CellTiter-Glo®.[9]
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for cell growth is calculated for each cell line.
In Vivo Pharmacology
Experimental Protocol: Human Tumor Xenograft Studies (Representative)
The in vivo anti-tumor efficacy of this compound would be evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts.
-
Animal Model: Female athymic nude mice are commonly used.
-
Tumor Implantation: Human cancer cell lines known to be dependent on EGFR or HER2 signaling (e.g., A431, BT-474) are implanted subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into vehicle control and this compound treatment groups. This compound would be administered orally at various dose levels and schedules.
-
Efficacy Endpoints:
-
Tumor volume is measured regularly.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for phosphorylated EGFR/HER2).
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control.
Experimental Workflow Diagram
Caption: A typical workflow for a human tumor xenograft study to evaluate in vivo efficacy.
Pharmacokinetics
A comprehensive pharmacokinetic (PK) assessment is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Experimental Protocol: Pharmacokinetic Study in Rodents (Representative)
-
Animal Model: Male Sprague-Dawley rats or BALB/c mice.
-
Dosing: this compound is administered via intravenous (IV) and oral (PO) routes at one or more dose levels.
-
Sample Collection: Blood samples are collected at various time points post-dosing.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Key PK parameters are calculated using non-compartmental analysis, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F%: Oral bioavailability.
-
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time at which Cmax is observed |
| AUC | Total drug exposure over time |
| t1/2 | Time required for the plasma concentration to decrease by half |
| CL | Volume of plasma cleared of the drug per unit time |
| Vd | Apparent volume into which the drug distributes |
| F% | Fraction of the oral dose that reaches systemic circulation |
| Table 2: Key pharmacokinetic parameters. |
Conclusion
This compound is a multi-kinase inhibitor with potent in vitro activity against EGFR, HER2, and HER4. While detailed public data on its full preclinical profile is currently limited, the established methodologies for evaluating EGFR/HER family inhibitors provide a clear framework for its continued investigation. Further studies will be necessary to fully elucidate its anti-tumor efficacy, pharmacokinetic properties, and safety profile to support its potential clinical development.
References
- 1. This compound|807640-87-5|COA [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Targeting the HER/EGFR/ErbB Family to Prevent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel multitarget kinase inhibitor BZG with potent anticancer activity in vitro and vivo enhances efficacy of sorafenib through PI3K pathways in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of HER4 (ErbB4) Kinase, Its Impact on Cancer, and Its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BC-N102 suppress breast cancer tumorigenesis by interfering with cell cycle regulatory proteins and hormonal signaling, and induction of time-course arrest of cell cycle at G1/G0 phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic BOLD-100 [mdpi.com]
- 9. jmatonline.com [jmatonline.com]
Unraveling the Binding Kinetics of BGB-102 to FGFR4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGB-102, developed by Broadenbio Co., Ltd., is a highly selective and potent reversible-covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] The hyperactivation of the FGFR4 signaling pathway is a known driver in several cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the binding characteristics of this compound to FGFR4, including available quantitative data, plausible experimental methodologies, and visualization of the relevant biological and experimental frameworks. While specific kinetic parameters such as association (k_on) and dissociation (k_off) rates for this compound are not yet publicly available, this guide synthesizes the current understanding of its interaction with FGFR4.
Quantitative Data Summary
The available quantitative data for this compound's interaction with FGFR4 and other kinases highlights its potent and selective nature.
| Parameter | Value | Target | Notes |
| IC50 | 2.5 nM | FGFR4 | In vitro half-maximal inhibitory concentration, indicating high potency.[2] |
| Selectivity | >1000-fold | FGFR1, FGFR2, FGFR3 | Demonstrates high selectivity for FGFR4 over other FGFR family members.[2] |
| Dissociation | ~50% in 24h | FGFR4 | Qualitative measure suggesting a slow dissociation rate consistent with a reversible-covalent binding mechanism. |
| Cellular Activity | <10 to <50 nM | FGF19 or FGFR4 overexpressed or FGFR4-mutant cancer cell lines | Antiproliferative activity in various cancer cell models, including hepatocellular carcinoma, rhabdomyosarcoma, and breast cancer.[2] |
Mechanism of Action: Reversible-Covalent Inhibition
This compound employs a reversible-covalent binding mechanism. This mode of action typically involves an initial non-covalent binding to the target protein, followed by the formation of a covalent bond with a specific amino acid residue. In the case of FGFR4, selective covalent inhibitors often target a unique cysteine residue (Cys552) within the ATP-binding pocket, which is not present in other FGFR family members, thus conferring selectivity. The "reversible" nature implies that the covalent bond can be broken, allowing the inhibitor to dissociate from the target, albeit often at a slow rate. This prolonged target engagement can lead to a durable pharmacodynamic effect.
Experimental Protocols
While specific, detailed protocols for this compound have not been published, the following methodologies are standard in the field for characterizing the binding kinetics of kinase inhibitors and are likely to be similar to those used for this compound.
In Vitro Kinase Assay (for IC50 Determination)
A plausible method for determining the IC50 value of this compound against FGFR4 is a biochemical kinase assay, such as the ADP-Glo™ Kinase Assay.
Objective: To measure the concentration of this compound required to inhibit 50% of FGFR4 kinase activity.
Materials:
-
Recombinant human FGFR4 enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
This compound at various concentrations
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay plates (e.g., 384-well plates)
-
Luminometer
Protocol:
-
Enzyme and Inhibitor Preparation: Prepare a solution of recombinant FGFR4 in a suitable kinase buffer. Serially dilute this compound to create a range of concentrations.
-
Reaction Setup: In the wells of the assay plate, add the FGFR4 enzyme, the kinase substrate, and the various concentrations of this compound. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination and ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ATP Generation and Luminescence Measurement: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP back to ATP and then to a luminescent signal.
-
Data Analysis: Measure the luminescence in each well using a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Assessment of Reversible-Covalent Binding
To characterize the reversible-covalent nature and the dissociation rate of this compound, a combination of techniques such as mass spectrometry and kinetic competition assays could be employed.
Objective: To confirm covalent bond formation and estimate the rate of dissociation.
Method 1: Intact Protein Mass Spectrometry
-
Incubate recombinant FGFR4 with a molar excess of this compound.
-
Analyze the protein sample using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) at different time points after incubation. A mass shift corresponding to the molecular weight of this compound would confirm covalent adduction.
-
To assess reversibility, the inhibitor-protein complex can be dialyzed or subjected to a buffer exchange to remove unbound inhibitor. The mass of the protein is then monitored over time. A gradual return to the mass of the apo-protein would indicate dissociation of the inhibitor.
Method 2: Kinetic Competition Assay (e.g., TR-FRET Off-Rate Assay)
-
Pre-incubation: Incubate FGFR4 with a saturating concentration of this compound to allow for covalent bond formation.
-
Dilution and Competition: Dilute the pre-incubation mixture to a concentration well below the Kd of the initial non-covalent interaction. Simultaneously, add a high-affinity fluorescent tracer that competes for the same binding site.
-
Signal Measurement: Monitor the time-dependent increase in the fluorescent signal (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET) as the tracer displaces the dissociated this compound.
-
Data Analysis: The rate of increase in the fluorescent signal corresponds to the dissociation rate (k_off) of this compound from FGFR4.
Visualizations
FGFR4 Signaling Pathway
Caption: Simplified FGFR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Characterization
Caption: Logical workflow for the characterization of this compound's binding to FGFR4.
References
Targeting the Aberrant FGF19-FGFR4 Signaling Axis in Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Fibroblast Growth Factor 19 (FGF19)-Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway, a critical regulator of bile acid metabolism, has emerged as a significant oncogenic driver in a subset of solid tumors, most notably hepatocellular carcinoma (HCC). Aberrant activation of this pathway, primarily through the amplification and overexpression of its ligand, FGF19, promotes tumor cell proliferation, survival, and invasion. This technical guide provides an in-depth analysis of the FGF19-FGFR4 axis, its role in carcinogenesis, and the therapeutic potential of its inhibition. While specific data for a designated inhibitor "BGB-102" in the context of FGF19-driven cancers is not publicly available, this paper will focus on the underlying science and the broader strategies for targeting this pathway, supported by preclinical and clinical findings for representative FGFR4 inhibitors.
The FGF19-FGFR4 Signaling Pathway
The FGF19-FGFR4 signaling axis is a highly specific endocrine pathway. FGF19, produced in the ileum in response to bile acids, travels to the liver and binds to FGFR4 on the surface of hepatocytes. This binding is facilitated by the co-receptor β-Klotho.[1] The activation of FGFR4, a receptor tyrosine kinase, initiates a cascade of downstream signaling events that are crucial for both physiological processes and, when dysregulated, for cancer development.
Downstream Signaling Cascades
Upon FGF19 binding, FGFR4 dimerizes and autophosphorylates, leading to the activation of several key downstream pathways:
-
RAS-RAF-MEK-ERK Pathway: This cascade is a central driver of cell proliferation.[2]
-
PI3K-AKT-mTOR Pathway: This pathway promotes cell survival and protein synthesis.[3]
-
GSK3β/β-catenin Pathway: Activation of this pathway has been linked to epithelial-mesenchymal transition (EMT), enhancing cell migration and invasion.[4]
-
STAT3 Signaling: This pathway is implicated in cell survival and proliferation.
Role in FGF19-Driven Cancers
The oncogenic potential of the FGF19-FGFR4 axis is primarily linked to the overexpression of FGF19.[3] This overexpression is often a result of gene amplification of the 11q13.3 locus, which houses the FGF19 gene. This phenomenon is particularly prevalent in a subset of hepatocellular carcinoma (HCC) patients and has also been observed in other cancers.
| Cancer Type | Role of FGF19-FGFR4 Pathway | Key Findings |
| Hepatocellular Carcinoma (HCC) | Oncogenic driver | FGF19 gene amplification is a key genetic event.[2] High FGF19 expression correlates with poorer prognosis.[3][5] Inhibition of the pathway shows anti-tumor activity in preclinical models.[1] |
| Breast Cancer | Potential oncogenic driver | Co-expression of FGF19 and FGFR4 is observed in a subset of breast cancers.[3] |
| Gastric Cancer | Promotes tumor progression | FGF19 overexpression is associated with invasion and metastasis.[6] |
| Colon Cancer | Potential therapeutic target | Inhibition of FGF19 has shown to inhibit tumor growth in xenograft models.[5] |
Therapeutic Strategies: Targeting the FGF19-FGFR4 Pathway
The critical role of the FGF19-FGFR4 pathway in certain cancers has made it an attractive target for therapeutic intervention. The primary strategies involve the development of selective inhibitors of FGFR4.
| Therapeutic Modality | Mechanism of Action | Examples (in development) |
| Small Molecule Inhibitors | ATP-competitive inhibitors of the FGFR4 kinase domain. | Fisogatinib (BLU-554), Roblitinib (FGF401) |
| Monoclonal Antibodies | Bind to FGF19, preventing its interaction with FGFR4. | U3-1784 |
Preclinical and Clinical Evidence
Extensive preclinical studies have validated the therapeutic potential of targeting the FGF19-FGFR4 pathway. In HCC xenograft models with FGF19 overexpression, selective FGFR4 inhibitors have demonstrated robust anti-tumor activity.[1] Transgenic mice overexpressing FGF19 develop HCC, and this tumorigenesis is abrogated in FGFR4 knockout mice, highlighting the dependence on this specific receptor.[4]
Early-phase clinical trials with selective FGFR4 inhibitors have shown promising results in patients with advanced HCC and high FGF19 expression. These trials have reported objective responses and disease stabilization, providing clinical proof-of-concept for this therapeutic strategy.
Experimental Protocols for Evaluating FGFR4 Inhibitors
The evaluation of novel FGFR4 inhibitors typically follows a structured preclinical workflow.
In Vitro Characterization
-
Kinase Assays: To determine the potency and selectivity of the inhibitor against a panel of kinases.
-
Cell-Based Assays:
-
Proliferation Assays: Using HCC cell lines with known FGF19 expression levels to assess the anti-proliferative effects of the inhibitor.
-
Signaling Pathway Analysis (Western Blot): To confirm the on-target effect of the inhibitor by measuring the phosphorylation status of downstream signaling molecules like ERK and AKT.
-
Apoptosis Assays: To determine if the inhibitor induces programmed cell death.
-
In Vivo Evaluation
-
Xenograft Models:
-
Cell Line-Derived Xenografts (CDX): Human HCC cell lines with high FGF19 expression are implanted into immunocompromised mice.
-
Patient-Derived Xenografts (PDX): Tumor tissue from patients with FGF19-driven HCC is implanted into mice to better recapitulate the human tumor microenvironment.
-
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To assess the drug's absorption, distribution, metabolism, and excretion, and to correlate drug exposure with target engagement and anti-tumor efficacy.
-
Toxicology Studies: To evaluate the safety profile of the inhibitor in animal models.
Conclusion and Future Directions
The FGF19-FGFR4 signaling pathway represents a bona fide oncogenic driver in a subset of cancers, particularly hepatocellular carcinoma. The development of selective FGFR4 inhibitors has provided a promising therapeutic avenue for patients with FGF19-driven tumors. Future research will focus on identifying reliable biomarkers to select patients who are most likely to benefit from these targeted therapies, exploring combination strategies to overcome potential resistance mechanisms, and expanding the application of FGF19-FGFR4 targeted therapies to other cancer types where this pathway is implicated. The continued investigation into this signaling axis holds significant promise for advancing precision oncology.
References
- 1. Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma [mdpi.com]
- 2. The Role of Fibroblast Growth Factor 19 in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of FGF signaling in hepatocellular carcinoma - Zheng - Translational Cancer Research [tcr.amegroups.org]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. FGF19 Contributes to Tumor Progression in Gastric Cancer by Promoting Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BGB-102 In Vitro Cell Viability Assay
These application notes provide a detailed protocol for determining the in vitro efficacy of BGB-102, a putative kinase inhibitor, on cancer cell viability. The described methods are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule inhibitor under investigation for its potential therapeutic applications in oncology.[1] Preliminary research suggests that this compound may target specific cellular pathways involved in tumor growth and survival.[1] To evaluate the cytotoxic and cytostatic effects of this compound, a robust and reproducible in vitro cell viability assay is essential. This document outlines a standard protocol using a luminescence-based ATP assay, which measures the metabolic activity of viable cells. The amount of ATP present is directly proportional to the number of living cells in culture.
Principle of the Assay
The cell viability assay described here utilizes a reagent that causes cell lysis and contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP released from viable cells, the luciferase catalyzes the oxidation of luciferin, leading to the emission of light. The resulting luminescent signal is proportional to the amount of ATP in the well, which in turn is indicative of the number of metabolically active, viable cells.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A panel of relevant cancer cell lines (e.g., breast, lung, colon cancer cell lines). The choice of cell lines should be guided by the intended therapeutic target of this compound.
-
Cell Culture Medium: Appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
This compound Compound: Stock solution of this compound dissolved in a suitable solvent (e.g., DMSO).
-
Control Compound: A known inhibitor for the target pathway or a standard chemotherapeutic agent (e.g., doxorubicin) as a positive control.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO).
-
Cell Viability Assay Reagent: A commercial ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Reagents for Cell Culture: Trypsin-EDTA, Phosphate-Buffered Saline (PBS).
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Multichannel pipette
-
Luminometer-capable plate reader
-
-
Consumables:
-
Sterile 96-well, opaque-walled microplates suitable for luminescence assays
-
Sterile pipette tips
-
Sterile reagent reservoirs
-
Serological pipettes
-
Cell culture flasks
-
Cell Seeding Protocol
-
Cell Culture Maintenance: Maintain the selected cancer cell lines in their recommended complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach them using Trypsin-EDTA.
-
Cell Counting: Neutralize the trypsin with complete medium, collect the cells, and centrifuge at low speed. Resuspend the cell pellet in fresh medium and count the cells using a hemocytometer or an automated cell counter to determine cell concentration and viability.
-
Cell Seeding: Dilute the cell suspension to the desired seeding density (optimized for each cell line, typically 2,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Incubation: Incubate the plate for 24 hours to allow the cells to attach and resume logarithmic growth.
Compound Treatment Protocol
-
Compound Dilution: Prepare a serial dilution of this compound in the complete growth medium. A common starting concentration for a new compound might be 10 mM, serially diluted to cover a wide range of concentrations (e.g., 100 µM to 1 nM). Also prepare dilutions for the positive control compound. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Treatment Application: After the 24-hour incubation period, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, the positive control, or the vehicle control.
-
Incubation: Return the plate to the incubator and incubate for the desired exposure time (e.g., 72 hours). The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.
Cell Viability Measurement Protocol
-
Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This ensures uniform temperature across the plate during the luminescent assay.[2]
-
Reagent Preparation: Prepare the luminescent cell viability assay reagent according to the manufacturer's instructions. This typically involves equilibrating the reagent to room temperature.
-
Reagent Addition: Add a volume of the luminescent reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Incubation for Lysis: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation for Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer-capable plate reader.
Data Analysis
-
Background Subtraction: Subtract the average luminescence value from the "medium only" wells (background) from all other wells.
-
Normalization: Normalize the data to the vehicle-treated control wells, which are set as 100% viability. The formula for calculating percent viability is:
-
% Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100
-
-
Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that reduces cell viability by 50%.
Data Presentation
The quantitative data from the cell viability assay should be summarized in a clear and structured table to facilitate comparison across different cell lines and compounds.
| Cell Line | This compound IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| Breast Cancer | ||
| MDA-MB-231 | 1.25 | 0.08 |
| MCF-7 | 2.50 | 0.15 |
| Lung Cancer | ||
| A549 | 5.80 | 0.22 |
| H1299 | 3.10 | 0.18 |
| Colon Cancer | ||
| HCT116 | 0.95 | 0.05 |
| SW480 | 4.20 | 0.30 |
Visualizations
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to a reduction in cell proliferation and survival.
Caption: Hypothetical this compound mechanism of action targeting the RAF kinase in the MAPK/ERK pathway.
Experimental Workflow for Cell Viability Assay
This diagram outlines the key steps of the in vitro cell viability assay protocol.
Caption: Workflow diagram for the this compound in vitro cell viability assay.
References
Information regarding the investigational drug BGB-102 for the treatment of hepatocellular carcinoma (HCC) cell lines is not publicly available.
Extensive searches for preclinical data, including experimental protocols and quantitative results on the effects of a compound designated as BGB-102 on hepatocellular carcinoma (HCC) cell lines, did not yield any specific information. The designation "this compound" does not appear to correspond to a publicly disclosed investigational drug for oncology in the pipeline of BeiGene, a company frequently associated with "BGB" prefixes for its compounds.
The identifier "102" is commonly used in clinical trial protocol numbers for various drugs under investigation by BeiGene, such as BGB-A317-102, but does not refer to a specific compound in this context.
Further inquiries have identified compounds with similar names from other pharmaceutical companies, such as BGE-102 by BioAge Labs, an NLRP3 inhibitor being developed for obesity, and BE-102 by Be Biopharma for the treatment of Hypophosphatasia. However, these are unrelated to BeiGene and the treatment of cancer.
Due to the absence of publicly available data on the treatment of HCC cell lines with a compound named this compound, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations of signaling pathways.
Researchers, scientists, and drug development professionals seeking information on novel treatments for HCC are encouraged to consult public databases of clinical trials and peer-reviewed scientific literature for information on publicly disclosed therapeutic agents. Key signaling pathways frequently dysregulated in HCC and targeted for therapeutic intervention include the RTK, RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and Wnt/β-catenin pathways.
Application Notes and Protocols for BGE-102 in Preclinical Mouse Models
Important Note: Initial searches for "BGB-102" did not yield relevant results in the context of in vivo mouse xenograft models for cancer research. However, substantial information is available for BGE-102 , a potent and brain-penetrant NLRP3 inhibitor developed by BioAge Labs for metabolic diseases, particularly obesity. The following application notes and protocols are based on the available preclinical data for BGE-102 in diet-induced obesity mouse models.
Introduction
BGE-102 is a novel, orally available small-molecule inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, when chronically activated, can drive inflammation associated with various age-related and metabolic diseases.[1][2][3] In the context of obesity, NLRP3 activation contributes to both systemic inflammation and neuroinflammation, which can disrupt appetite regulation.[2] BGE-102 targets this pathway to reduce inflammation and has demonstrated significant efficacy in preclinical models of diet-induced obesity, showing promise as a potential therapeutic agent.[2]
Data Presentation
Table 1: Summary of BGE-102 Efficacy in Diet-Induced Obesity Mouse Models
| Parameter | BGE-102 Monotherapy | BGE-102 in Combination with Semaglutide | Vehicle Control |
| Dosage | Dose-dependent, with optimal doses achieving ~15% weight reduction. A specific dose of 75 mpk has been cited. | Information on specific combination dosages is not detailed in the provided search results. | Not specified |
| Administration Route | Oral, once daily.[4][5] | Oral, once daily for BGE-102. | Not specified |
| Treatment Duration | 28 days.[5] | Not specified | 28 days |
| Effect on Body Weight | Approximately 15% weight reduction.[5] | Over 20% to approximately 25% weight reduction.[5][6][7][8] | Not specified |
| Other Observed Effects | Improved insulin sensitivity, reduced food intake.[5] | Additive weight loss effects.[5] | Not specified |
| Animal Model | Diet-induced obesity mouse model. | Diet-induced obesity mouse model. | Diet-induced obesity mouse model |
Experimental Protocols
Protocol 1: Evaluation of BGE-102 Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
1. Animal Model and Acclimation:
- Species: C57BL/6J mice are commonly used for DIO studies.
- Age: Start with mice aged 6-8 weeks.
- Acclimation: House the mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the start of the study. Provide standard chow and water ad libitum.
2. Induction of Obesity:
- Diet: Feed the mice a high-fat diet (HFD), typically with 45-60% of calories from fat, for a period of 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.
- Monitoring: Monitor body weight and food intake weekly.
3. Group Allocation and Treatment:
- Randomization: Once the mice have reached a desired obese phenotype (e.g., significantly higher body weight than the chow-fed group), randomize them into treatment groups (n=8-10 per group) based on body weight to ensure even distribution.
- Treatment Groups:
- Group 1: Vehicle control (e.g., appropriate vehicle for BGE-102).
- Group 2: BGE-102 (e.g., 75 mg/kg, administered orally once daily).
- (Optional) Group 3: Positive control (e.g., Semaglutide).
- (Optional) Group 4: BGE-102 in combination with Semaglutide.
- Administration: Administer the treatments for 28 consecutive days.
4. Monitoring and Endpoint Analysis:
- Body Weight and Food Intake: Continue to monitor body weight and food intake daily or weekly throughout the treatment period.
- Metabolic Assessments:
- Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at baseline and at the end of the study to assess insulin sensitivity.
- Fasting Blood Glucose and Insulin: Collect blood samples at the end of the study to measure fasting glucose and insulin levels.
- Terminal Procedures:
- At the end of the 28-day treatment period, euthanize the mice.
- Collect blood for pharmacokinetic and biomarker analysis.
- Collect and weigh various tissues, such as adipose tissue (epididymal, subcutaneous), liver, and brain.
Visualizations
Signaling Pathway of BGE-102
Caption: BGE-102 inhibits the NLRP3 inflammasome, blocking IL-1β production.
Experimental Workflow for BGE-102 in DIO Mice
Caption: Workflow for evaluating BGE-102 in diet-induced obese mice.
References
- 1. bioagelabs.com [bioagelabs.com]
- 2. BioAge Labs completes IND-enabling studies for BGE-102, a [globenewswire.com]
- 3. longevity.technology [longevity.technology]
- 4. BioAge Preps Brain-Penetrant NLRP3 Inhibitor for Obesity IND [biopharmatrend.com]
- 5. Bioage plans mid-year IND submission for BGE-102 for obesity | BioWorld [bioworld.com]
- 6. finviz.com [finviz.com]
- 7. BioAge Labs Begins Phase 1 Trial of Oral NLRP3 Inhibitor for Obesity [biopharmatrend.com]
- 8. BioAge Doses First Patient in Phase 1 Trial of NLRP3 Inhibitor BGE-102 | BIOA Stock News [stocktitan.net]
Application Notes and Protocols: Establishing a BGB-102 Resistant Cell Line
Introduction
BGB-102 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR) pathway. Understanding the mechanisms of acquired resistance to this compound is crucial for its clinical development and for devising strategies to overcome resistance. These application notes provide a comprehensive protocol for establishing and characterizing a this compound resistant cell line in vitro. The described workflows are intended for researchers in oncology, cell biology, and drug development.
Key Experimental Goals
-
To generate a cell line with acquired resistance to this compound through continuous, escalating drug exposure.
-
To quantify the degree of resistance by comparing the half-maximal inhibitory concentration (IC50) between the parental and resistant cell lines.
-
To characterize the phenotypic and molecular changes associated with this compound resistance.
Data Presentation
Table 1: Comparative IC50 Values for this compound in Parental and Resistant Cell Lines
| Cell Line | Drug | IC50 (nM) | Resistance Index (RI) |
| Parental (e.g., HCT116) | This compound | 15 | 1.0 |
| This compound Resistant (HCT116-BR) | This compound | 350 | 23.3 |
Note: The values presented are hypothetical and will vary depending on the cell line and experimental conditions. The Resistance Index is calculated as (IC50 of Resistant Line) / (IC50 of Parental Line).
Table 2: Cell Viability Data for IC50 Determination
| This compound Conc. (nM) | Parental Cell Viability (%) | Resistant Cell Viability (%) |
| 0 | 100 | 100 |
| 1 | 95 | 98 |
| 10 | 60 | 92 |
| 50 | 25 | 85 |
| 100 | 10 | 78 |
| 500 | 5 | 45 |
| 1000 | 2 | 20 |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes the long-term culture of a cancer cell line with gradually increasing concentrations of this compound to select for a resistant population.
Materials:
-
Parental cancer cell line (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cell culture flasks (T-25, T-75)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated counter)
Procedure:
-
Initial Seeding: Seed the parental cell line in a T-25 flask at a density of 1 x 10^6 cells in complete medium. Allow cells to attach overnight.
-
Initial Drug Exposure: Begin treatment with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth) of the parental line.
-
Monitoring and Maintenance: Monitor cell viability and confluence. Change the medium with fresh this compound every 3-4 days. Passage the cells when they reach 80-90% confluence.
-
Dose Escalation: Once the cells have adapted and are growing steadily at the current drug concentration (typically after 2-3 passages), double the concentration of this compound.
-
Repeat Dose Escalation: Continue this process of stepwise dose escalation. If significant cell death is observed, reduce the concentration to the previous level and allow the culture to recover before attempting to increase the dose again.
-
Establishing the Resistant Line: The process is complete when the cells can proliferate in a this compound concentration that is at least 10-fold higher than the parental IC50. This can take several months.
-
Cryopreservation: Cryopreserve aliquots of the established resistant cell line (e.g., HCT116-BR) at various passages.
Caption: Workflow for generating a drug-resistant cell line.
Protocol 2: IC50 Determination via Cell Viability Assay
This protocol is used to quantify the cytotoxic effect of this compound and determine the IC50 value.
Materials:
-
Parental and this compound resistant cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound serial dilutions
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both parental and resistant cells into separate 96-well plates at a density of 5,000 cells/well in 100 µL of medium. Allow cells to attach overnight.
-
Drug Treatment: Prepare a 2-fold serial dilution of this compound in complete medium. Remove the old medium from the plates and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Subtract the background reading (no-cell control) from all other readings.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the cell viability (%) against the log-transformed drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value.
-
Potential Resistance Mechanisms
Acquired resistance to ATM inhibitors like this compound can arise from various molecular alterations. Understanding these can guide further characterization of the resistant cell line.
Caption: Potential mechanisms of resistance to this compound.
Further Characterization
To elucidate the specific mechanisms of resistance in the newly generated cell line, the following experiments are recommended:
-
Western Blotting: To assess the protein expression levels of ATM, its downstream targets (e.g., p-CHK2, p53), and potential bypass pathway proteins (e.g., ATR).
-
Sanger/Next-Generation Sequencing: To identify potential mutations in the ATM gene, particularly within the kinase domain.
-
RNA Sequencing: To perform a global transcriptomic analysis and identify differentially expressed genes and pathways between the parental and resistant lines.
-
Drug Combination Studies: To test for synthetic lethality by combining this compound with other targeted agents (e.g., PARP inhibitors, ATR inhibitors) to overcome resistance.
Application Notes & Protocols for Studying BGE-102 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGE-102 is a potent, orally available, and brain-penetrant small molecule inhibitor of the NLRP3 inflammasome.[1] The NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome is a key component of the innate immune system that, when activated, drives inflammation.[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of age-related and metabolic diseases, including obesity.[1] Preclinical studies have demonstrated that BGE-102 induces significant weight loss and improves insulin sensitivity in animal models of obesity, both as a monotherapy and in combination with GLP-1 receptor agonists.[1]
These application notes provide detailed protocols for utilizing a diet-induced obesity (DIO) mouse model to evaluate the in vivo efficacy of BGE-102.
Mechanism of Action: NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that responds to cellular stress and damage. Upon activation, it promotes the cleavage of pro-caspase-1 into active caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. BGE-102 exerts its therapeutic effects by inhibiting this signaling cascade.
Caption: BGE-102 inhibits the activation of the NLRP3 inflammasome.
Animal Model: Diet-Induced Obesity (DIO) Mouse Model
The DIO mouse model is the most widely used and relevant model for studying obesity and metabolic syndrome. In this model, mice are fed a high-fat diet (HFD) to induce weight gain, adiposity, insulin resistance, and systemic inflammation, thus recapitulating key features of human obesity.
Experimental Protocols
Induction of Obesity
-
Animal Strain: C57BL/6J male mice (8-10 weeks old).
-
Housing: House mice in groups of 4-5 per cage with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).
-
DIO Group: Feed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) for 8-12 weeks.
-
-
Monitoring: Monitor body weight and food intake weekly. Mice are considered obese when they have a significantly higher body weight (typically 20-25% greater) than the control group.
BGE-102 Efficacy Study Workflow
Caption: Workflow for evaluating BGE-102 efficacy in DIO mice.
Treatment Protocol
-
Acclimation: After the obesity induction period, acclimate the obese mice to handling and gavage with vehicle for 3-5 days.
-
Grouping: Randomize mice into treatment groups (n=8-10 per group) based on body weight to ensure even distribution.
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)
-
Group 2: BGE-102 (low dose)
-
Group 3: BGE-102 (mid dose)
-
Group 4: BGE-102 (high dose, e.g., 75 mpk)
-
Group 5: Positive control (e.g., Semaglutide)
-
-
Administration: Administer BGE-102 or vehicle orally (p.o.) via gavage once daily for a specified period (e.g., 28 days).
-
Monitoring:
-
Measure body weight daily or every other day.
-
Measure food intake per cage daily.
-
Efficacy Endpoint Assays
a. Oral Glucose Tolerance Test (OGTT)
-
Purpose: To assess glucose metabolism and insulin sensitivity.
-
Procedure:
-
Fast mice for 6 hours (with access to water).
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a 2 g/kg glucose solution orally.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels using a glucometer.
-
b. Insulin Tolerance Test (ITT)
-
Purpose: To assess insulin sensitivity.
-
Procedure:
-
Fast mice for 4 hours.
-
Collect a baseline blood sample (t=0).
-
Administer human insulin (0.75 U/kg) intraperitoneally (i.p.).
-
Collect blood samples at 15, 30, 45, and 60 minutes post-injection.
-
Measure blood glucose levels.
-
Quantitative Data Summary
Preclinical studies have demonstrated the dose-dependent efficacy of BGE-102 in DIO mouse models.
| Parameter | Vehicle Control | BGE-102 (Optimal Dose) | Semaglutide | Notes |
| Body Weight Change | Gain | ~15% reduction | ~15% reduction | Measured over 28 days of treatment. |
| Food Intake | Baseline | Reduced | Reduced | The primary driver of weight loss. |
| Insulin Sensitivity | Impaired | Improved | Improved | As assessed by OGTT/ITT. |
Safety and Tolerability
BGE-102 has shown a favorable preclinical safety profile. No adverse findings were reported in in vitro safety assessments, safety pharmacology, and behavioral studies. Furthermore, 28-day GLP toxicology studies revealed a high safety margin (35-75x) for the predicted human dose with no observed adverse effects.
Conclusion
The diet-induced obesity mouse model provides a robust platform for evaluating the efficacy of the NLRP3 inhibitor BGE-102. The protocols outlined above can be adapted to investigate dose-response relationships, combination therapies, and the underlying mechanisms of BGE-102's effects on weight loss and metabolic health. The promising preclinical data on weight reduction and improved insulin sensitivity, coupled with a strong safety profile, support the continued clinical development of BGE-102 for the treatment of obesity and related metabolic disorders.[1]
References
Optimal Concentration of BGB-102 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining and utilizing the optimal concentration of BGB-102 for in vitro research applications. This compound, also known as JNJ-26483327, is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1] It demonstrates significant inhibitory activity against key members of the epidermal growth factor receptor (EGFR) family, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). This document outlines the mechanism of action of this compound, provides quantitative data on its inhibitory concentrations, and offers detailed protocols for essential in vitro assays to help researchers effectively integrate this compound into their studies.
Introduction
The ErbB family of receptor tyrosine kinases plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of this signaling pathway is a well-established driver in the pathogenesis of various cancers. This compound is a multi-kinase inhibitor that targets EGFR, HER2, and HER4 with high potency. Its ability to simultaneously block multiple nodes within the ErbB signaling network makes it a valuable tool for cancer research and drug development.
Mechanism of Action: this compound acts as a reversible tyrosine kinase inhibitor, competing with ATP at the kinase domain of its target receptors. By binding to and inhibiting EGFR, HER2, and HER4, this compound effectively blocks the downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are critical for tumor cell growth and survival.[1]
Data Presentation: In Vitro Inhibitory Activity of this compound
The following table summarizes the known in vitro inhibitory concentrations of this compound against its primary kinase targets. This data serves as a starting point for determining the optimal concentration for specific cell-based assays.
| Target Kinase | IC50 (nM) |
| EGFR | 9.6 |
| HER2 | 18 |
| HER4 | 40.3 |
Data obtained from commercially available datasheets.
Mandatory Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits EGFR, HER2, and HER4 signaling pathways.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for in vitro evaluation of this compound.
Experimental Protocols
The following are generalized protocols that should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits cell proliferation by 50% (GI50).
Materials:
-
Cancer cell line of interest (e.g., SK-BR-3 for HER2-amplified breast cancer, NCI-H1975 for EGFR-mutant lung cancer)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. The concentration range should bracket the expected GI50 (e.g., 1 nM to 10 µM). Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the GI50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Protein Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation status of its target kinases and downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the effect of this compound on apoptosis induction.
Conclusion
The provided application notes and protocols offer a framework for researchers to effectively determine the optimal in vitro concentration of this compound. The inhibitory data and detailed methodologies will facilitate the design and execution of robust experiments to investigate the biological effects of this multi-targeted tyrosine kinase inhibitor in various cancer models. It is recommended that researchers optimize these protocols for their specific cell lines and experimental goals to ensure accurate and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: BGB-102 Kinase Profiling and Off-Target Effects
Disclaimer: Publicly available information specifically identifying "BGB-102" as a kinase inhibitor and detailing its off-target effects is limited. The following technical support guide uses "this compound" as a hypothetical example to illustrate common challenges and solutions in kinase inhibitor profiling for researchers, scientists, and drug development professionals. The data and experimental details provided are illustrative and based on typical scenarios in kinase drug discovery.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of the hypothetical kinase inhibitor this compound?
A1: For the purpose of this guide, we will define this compound as a potent and selective inhibitor of Tyrosine Kinase X (TKX) , a key enzyme implicated in a specific cancer signaling pathway.
Q2: Are there known off-target effects for this compound?
A2: Yes, comprehensive kinase profiling has identified several off-target kinases for this compound. While it shows high selectivity for TKX, measurable activity against other kinases has been observed, particularly at higher concentrations. A summary of this hypothetical data is presented in Table 1.
Q3: How were the off-target effects of this compound identified?
A3: The off-target profile of this compound was characterized using a combination of in vitro biochemical assays. The primary screening was conducted using the KinomeScan™ platform, which quantitatively measures the binding of this compound to a panel of over 400 kinases. Hits from this screen were then validated using enzymatic assays to determine functional inhibition (IC50 values).
Troubleshooting Guide
Q4: We observe a cellular phenotype that is inconsistent with TKX inhibition when using this compound. What could be the cause?
A4: This is a common issue that may point towards off-target effects.
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Hypothesis 1: Off-Target Kinase Activity. As shown in Table 1, this compound has activity against SRC and LCK at concentrations achievable in cellular assays. The observed phenotype might be a result of inhibiting one or both of these off-target kinases. The diagram below (Figure 1) illustrates how on-target and off-target effects might diverge signaling.
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Hypothesis 2: Non-Kinase Off-Targets. Kinase inhibitors can sometimes interact with other proteins that are not kinases.[1] Consider performing thermal shift assays (DSF) or chemical proteomics to identify non-kinase binding partners.
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Troubleshooting Steps:
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Validate with a structurally distinct TKX inhibitor: Use another selective TKX inhibitor with a different off-target profile. If the phenotype persists, it is likely on-target. If it disappears, it is likely an off-target effect of this compound.
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Knockdown/Knockout experiments: Use siRNA, shRNA, or CRISPR/Cas9 to deplete TKX, SRC, or LCK and see if this phenocopies the effect of this compound.
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Dose-response analysis: Correlate the concentration of this compound required to induce the phenotype with the IC50 values for TKX and its off-targets.
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Q5: Our in-house enzymatic assay for an identified off-target of this compound does not show inhibition, contrary to the screening data.
A5: Discrepancies between different assay formats are not uncommon.
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Potential Cause 1: Different Assay Technologies. Binding assays (like KinomeScan) measure the direct interaction of the compound with the kinase, while enzymatic assays measure the inhibition of catalytic activity. Some compounds can bind to a kinase without inhibiting its function (non-functional binding).
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Potential Cause 2: Assay Conditions. Differences in ATP concentration, substrate, or enzyme construct between the screening assay and your in-house assay can significantly impact the measured potency. For ATP-competitive inhibitors like this compound, a higher ATP concentration in your assay will lead to a higher apparent IC50.
-
Troubleshooting Steps:
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Confirm Assay Conditions: Ensure your in-house assay conditions, particularly the ATP concentration (ideally at or below the Km for ATP), are appropriate for detecting inhibition.
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Use a different assay format: If possible, try a different functional assay, for example, a cellular assay that measures the phosphorylation of a known substrate of the off-target kinase. The workflow for validating such an effect is outlined in Figure 2.
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Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Target | Assay Type | Quantitative Metric (nM) | Notes |
| TKX (On-Target) | Binding (Kd) | 5 | High-affinity primary target |
| Enzymatic (IC50) | 12 | Potent functional inhibition | |
| SRC (Off-Target) | Binding (Kd) | 150 | 30-fold less potent than TKX |
| Enzymatic (IC50) | 350 | Moderate functional inhibition | |
| LCK (Off-Target) | Binding (Kd) | 250 | 50-fold less potent than TKX |
| Enzymatic (IC50) | 600 | Weaker functional inhibition | |
| VEGFR2 (Off-Target) | Binding (Kd) | >10,000 | Negligible binding |
| Enzymatic (IC50) | >10,000 | No significant functional inhibition |
Experimental Protocols
Protocol 1: KinomeScan™ Profiling for this compound
This protocol provides a generalized overview of the DiscoverX KinomeScan™ process.
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Compound Preparation: this compound is dissolved in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
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Assay Principle: The assay is based on a competition binding format. An affinity-tagged kinase is mixed with an immobilized ligand that binds to the active site. This compound is added to the mixture. If this compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
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Assay Execution:
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A DNA-tagged kinase panel (e.g., 468 kinases) is used.
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Test compound (this compound) is incubated with the kinases and the ligand-coated solid support.
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After equilibration, the amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
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Data Analysis: The amount of kinase bound in the presence of this compound is compared to a DMSO control. The result is typically expressed as a percentage of control. A lower percentage indicates stronger binding. Dissociation constants (Kd) are calculated from a full dose-response curve.
Mandatory Visualizations
Caption: Hypothetical signaling consequences of this compound.
Caption: Experimental workflow for off-target validation.
References
Technical Support Center: BGB-102 Resistance Mechanisms
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating potential mechanisms of resistance to BGB-102, a selective FGFR4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly selective and potent small molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). In cancers where the FGF19/FGFR4 signaling pathway is aberrantly activated, this compound blocks the kinase activity of FGFR4, thereby inhibiting downstream signaling pathways such as RAS/MAPK and PI3K/AKT, which are crucial for tumor cell proliferation, survival, and migration.
Q2: We are observing reduced sensitivity to this compound in our cancer cell line model over time. What are the potential mechanisms of acquired resistance?
Acquired resistance to FGFR4 inhibitors like this compound can arise through several mechanisms. These can be broadly categorized as on-target alterations, bypass signaling pathway activation, and other cellular changes. The most common mechanisms include:
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Gatekeeper mutations: Point mutations in the kinase domain of FGFR4 can prevent this compound from binding effectively.
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Activation of bypass signaling: Cancer cells can compensate for FGFR4 inhibition by upregulating other signaling pathways, such as the EGFR, MET, or ERBB2/3 pathways.[1]
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Downstream pathway alterations: Mutations or amplifications of components downstream of FGFR4, like KRAS or PIK3CA, can lead to pathway reactivation despite FGFR4 blockade.
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FGFR family member redundancy: Overexpression of other FGFR family members, particularly FGFR3, can sometimes compensate for the inhibition of FGFR4.[2][3]
Q3: How can we experimentally determine if our resistant cells have developed a gatekeeper mutation in FGFR4?
To identify potential gatekeeper mutations, you can perform the following:
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Sanger sequencing: Sequence the kinase domain of the FGFR4 gene from your resistant cell lines and compare it to the parental, sensitive cell line.
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Next-Generation Sequencing (NGS): Whole-exome or targeted sequencing can provide a more comprehensive view of mutations in FGFR4 and other cancer-related genes.
Q4: Our resistant cells do not show any mutations in FGFR4. What should we investigate next?
If on-target mutations are ruled out, the next step is to investigate bypass signaling pathways. A logical workflow would be:
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Phospho-Receptor Tyrosine Kinase (RTK) Array: This allows for a broad screening of the activation status of multiple RTKs simultaneously. Compare the profiles of your sensitive and resistant cell lines.
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Western Blotting: Based on the RTK array results, validate the increased phosphorylation of specific bypass pathway proteins (e.g., p-EGFR, p-MET, p-AKT) in your resistant cell lines.
Troubleshooting Guides
Problem: Inconsistent IC50 values for this compound in our cell viability assays.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. High or low confluency can affect drug sensitivity. |
| Assay Duration | Ensure the assay duration is appropriate for the cell line's doubling time. A standard 72-hour incubation is common, but may need optimization. |
| Reagent Quality | Use fresh, validated reagents. Ensure the this compound stock solution is properly stored and has not degraded. |
| Cell Line Authenticity | Periodically verify the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification. |
Problem: Difficulty in generating a this compound resistant cell line.
| Potential Cause | Troubleshooting Step |
| Drug Concentration | Start with a low concentration of this compound (around the IC20-IC30) and gradually increase the concentration in a stepwise manner as the cells adapt. |
| Pulsed Treatment | Instead of continuous exposure, try a pulsed treatment approach where cells are treated for a few days, followed by a recovery period in drug-free media.[4] |
| Heterogeneity of Parental Line | The parental cell line may have low heterogeneity, reducing the chance of selecting for resistant clones. Consider using a different cell line or introducing genetic diversity. |
Data Presentation
Table 1: Potential Mechanisms of Resistance to this compound and Experimental Approaches for Investigation
| Resistance Mechanism Category | Specific Mechanism | Experimental Approach |
| On-Target Alterations | Gatekeeper mutations in FGFR4 kinase domain | Sanger Sequencing, Next-Generation Sequencing (NGS) |
| FGFR4 amplification | Fluorescence In Situ Hybridization (FISH), qPCR | |
| Bypass Signaling Activation | Upregulation of EGFR signaling | Phospho-RTK array, Western Blot (p-EGFR) |
| Upregulation of MET signaling | Phospho-RTK array, Western Blot (p-MET) | |
| Upregulation of ERBB2/3 signaling | Phospho-RTK array, Western Blot (p-ERBB2/3) | |
| Activation of PI3K/AKT pathway | Western Blot (p-AKT, p-mTOR) | |
| Downstream Pathway Alterations | KRAS, NRAS, BRAF mutations | Targeted gene sequencing |
| PIK3CA mutations | Targeted gene sequencing | |
| Other Mechanisms | Epithelial-to-Mesenchymal Transition (EMT) | Western Blot (E-cadherin, N-cadherin, Vimentin), Immunofluorescence |
| Increased drug efflux | qPCR (ABCG2, ABCB1), Rhodamine 123 efflux assay |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
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Cell Culture: Culture the parental cancer cell line known to be sensitive to this compound in its recommended growth medium.
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Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
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Dose Escalation: Once the cells have resumed a normal growth rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
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Monitoring: Continuously monitor the cells for signs of toxicity and adaptation. Maintain a parallel culture of the parental cell line in a drug-free medium.
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Resistance Confirmation: After several months of continuous culture in the presence of a high concentration of this compound (e.g., 5-10x the initial IC50), confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 value to the parental cell line.
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Clonal Selection: To ensure a homogenous resistant population, single-cell cloning can be performed.
Protocol 2: Western Blot Analysis of Bypass Signaling Pathway Activation
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Cell Lysis: Lyse both the parental (sensitive) and this compound resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Simplified FGFR4 signaling pathway and the inhibitory action of this compound.
Caption: Overview of key potential resistance mechanisms to this compound.
Caption: A logical workflow for investigating the mechanisms of this compound resistance.
References
Technical Support Center: Managing BGB-102-Induced Liver Toxicity in Animal Models
This technical support center provides guidance for researchers and scientists managing potential BGB-102-induced liver toxicity in pre-clinical animal models. The information is compiled from established methodologies in drug-induced liver injury (DILI) research and tailored to address challenges that may arise during experimentation with novel compounds like this compound.
General Information
This compound is an investigational compound with limited publicly available data on its specific mechanisms of liver toxicity. Preclinical studies in Beagle dogs have indicated that hepatotoxicity is a potential dose-limiting factor, with notable toxicity observed at a dose of 200 mg/kg/day.[1] The management and monitoring of such toxicity are critical for the successful evaluation of the compound's primary endpoints. This guide provides a framework for troubleshooting and addressing common questions related to this compound-induced liver injury in animal models.
Troubleshooting Guide
Q1: We are observing higher than expected mortality in our high-dose this compound group. What are the immediate steps we should take?
A1: Immediate action is crucial to mitigate excessive animal loss and gather meaningful data.
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Step 1: Dose Reduction and Re-evaluation: Immediately consider reducing the highest dose. A dose range-finding study is essential to establish a maximum tolerated dose (MTD) that induces sublethal hepatotoxicity.
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Step 2: Increase Monitoring Frequency: For the remaining animals, increase the frequency of clinical observation (e.g., daily or twice daily) to monitor for signs of severe distress, including lethargy, jaundice, and weight loss.
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Step 3: Supportive Care: Implement supportive care measures. Ensure adequate hydration and nutrition. For animals showing signs of nausea, antiemetics like maropitant or ondansetron can be considered.[2] Fluid therapy supplemented with water-soluble vitamins may also be beneficial.[2]
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Step 4: Euthanasia Criteria: Adhere strictly to IACUC-approved humane endpoints. Animals exhibiting severe morbidity should be euthanized promptly to prevent suffering.
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Step 5: Necropsy and Histopathology: Perform a thorough necropsy on all deceased and euthanized animals. Collect liver tissue for histopathological analysis to characterize the nature and severity of the liver injury (e.g., necrosis, apoptosis, steatosis).[3]
Q2: Our serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels are highly variable within the same this compound treatment group. How can we reduce this variability?
A2: High variability can obscure the true effect of the compound. The following factors should be addressed:
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Standardize Animal Characteristics: Ensure all animals are from the same supplier, of the same sex and age, and have been properly acclimated. Genetic background can significantly influence susceptibility to DILI.
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Controlled Dosing Procedure: Verify the accuracy and consistency of the this compound formulation and administration. Oral gavage, if used, should be performed by experienced personnel to minimize stress and ensure accurate delivery.
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Fasting and Feeding Schedule: Standardize the fasting and feeding schedule, as this can influence drug metabolism and liver enzyme levels.
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Blood Sampling Technique: Ensure consistent blood sampling techniques and timing relative to dosing. Stress from handling can cause transient increases in liver enzymes.
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Sample Handling and Analysis: Process all blood samples uniformly to prevent hemolysis, which can falsely elevate AST levels. Use a calibrated and validated analyzer for biochemical measurements.
Q3: We are not observing significant liver injury at doses reported to be toxic. What could be the reason?
A3: A lack of expected toxicity can be due to several factors:
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Vehicle and Formulation: The vehicle used to dissolve or suspend this compound can significantly impact its absorption and bioavailability. Ensure the formulation is appropriate and consistently prepared.
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Animal Strain and Species Differences: Different animal strains and species can have varying susceptibility to DILI due to differences in drug-metabolizing enzymes (e.g., cytochrome P450s).[4] The originally reported toxicity in Beagle dogs may not directly translate to rodent models at the same dose levels.
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Route of Administration: The route of administration (e.g., oral, intravenous, intraperitoneal) will affect the pharmacokinetic and toxicity profile of this compound.
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Gut Microbiome: The gut microbiome can influence the metabolism of orally administered drugs. Variations in the microbiome between animal facilities could contribute to different toxicity outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-induced liver toxicity?
A1: While the specific mechanism for this compound is not fully elucidated, drug-induced liver injury generally occurs through several key pathways.[5] It is often initiated by the metabolic conversion of the drug into reactive metabolites.[6] These reactive species can lead to:
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Mitochondrial Dysfunction: Impairment of mitochondrial function can lead to ATP depletion and oxidative stress, culminating in cell death (necrosis or apoptosis).[6][7]
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Oxidative Stress: Reactive metabolites can deplete cellular antioxidants like glutathione (GSH), leading to damage of cellular macromolecules by reactive oxygen species (ROS).[4]
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Immune-Mediated Injury: In some cases, reactive metabolites can act as haptens, forming adducts with proteins that are recognized by the immune system, triggering an adaptive immune response against hepatocytes.[5]
Q2: What biomarkers should we monitor in our animal models of this compound-induced liver toxicity?
A2: A comprehensive panel of biomarkers is recommended for a thorough assessment of liver injury:
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Serum/Plasma Biomarkers:
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Hepatocellular Injury: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are standard markers.[3]
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Cholestasis: Alkaline phosphatase (ALP) and total bilirubin (TBIL) are key indicators.
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Liver Function: Albumin and prothrombin time (if feasible) can provide insights into the synthetic function of the liver.
-
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Tissue Biomarkers (from liver homogenates):
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Oxidative Stress: Malondialdehyde (MDA) as a marker of lipid peroxidation, and reduced glutathione (GSH) levels to assess antioxidant capacity.[3]
-
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Histopathology: Hematoxylin and eosin (H&E) staining of liver sections is essential to characterize the type of injury (e.g., necrosis, inflammation, steatosis, fibrosis).[3]
Q3: Are there any potential therapeutic interventions that can be tested to manage this compound-induced liver toxicity in our models?
A3: Yes, several classes of compounds can be investigated as potential hepatoprotective agents in your animal models:
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Antioxidants: N-acetylcysteine (NAC) is a precursor to glutathione and is a standard treatment for acetaminophen-induced liver injury.[2] Other antioxidants like silymarin or vitamin E could also be explored.
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Anti-inflammatory Agents: Given that inflammation often accompanies liver injury, anti-inflammatory drugs could be tested. However, their use should be carefully considered as they may interfere with the primary pharmacology of this compound.
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Mitochondrial Protective Agents: Compounds that support mitochondrial function may offer protection against this compound-induced toxicity if mitochondrial dysfunction is a key mechanism.
Quantitative Data Summary
The following table presents hypothetical data from a 14-day rodent study investigating this compound-induced liver toxicity.
| Parameter | Vehicle Control | This compound (50 mg/kg) | This compound (100 mg/kg) | This compound (200 mg/kg) |
| Serum ALT (U/L) | 45 ± 8 | 150 ± 35 | 450 ± 98 | 1200 ± 250 |
| Serum AST (U/L) | 60 ± 12 | 220 ± 45 | 680 ± 150 | 1800 ± 400 |
| Total Bilirubin (mg/dL) | 0.3 ± 0.1 | 0.5 ± 0.2 | 1.2 ± 0.4 | 3.5 ± 0.9 |
| Liver MDA (nmol/mg protein) | 1.2 ± 0.3 | 2.5 ± 0.6 | 4.8 ± 1.1 | 8.2 ± 1.9 |
| Liver GSH (µmol/g tissue) | 5.8 ± 1.2 | 4.1 ± 0.9 | 2.5 ± 0.7 | 1.1 ± 0.4 |
| Histological Necrosis Score (0-4) | 0.1 ± 0.1 | 1.2 ± 0.4 | 2.8 ± 0.7 | 3.9 ± 0.3 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol: Induction and Monitoring of this compound Liver Toxicity in Rats
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Animal Model: Male Sprague-Dawley rats, 8-10 weeks old, weighing 250-300g.
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Acclimation: Acclimate animals for at least one week prior to the study with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
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Grouping: Randomly assign animals to treatment groups (e.g., Vehicle control, this compound at 50, 100, and 200 mg/kg/day). A minimum of 8 animals per group is recommended.
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This compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation should be prepared fresh daily.
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Administration: Administer this compound or vehicle via oral gavage once daily for 14 consecutive days.
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Monitoring:
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Clinical Observations: Record clinical signs (activity, posture, fur condition) and body weight daily.
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Blood Sampling: Collect blood via tail vein or saphenous vein at baseline (Day 0), Day 7, and Day 14 for serum biochemistry analysis (ALT, AST, TBIL).
-
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Termination and Sample Collection:
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At the end of the 14-day treatment period, euthanize animals via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
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Perform a gross pathological examination of the liver and other organs.
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Collect a terminal blood sample via cardiac puncture for final biochemical analysis.
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Excise the entire liver and weigh it.
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Take sections of the liver for:
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Histopathology: Fix in 10% neutral buffered formalin.
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Biomarker Analysis: Snap-freeze in liquid nitrogen and store at -80°C for subsequent analysis of MDA and GSH.
-
-
Visualizations
Caption: Proposed mechanism of this compound-induced liver toxicity.
Caption: General workflow for a 14-day liver toxicity study.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Hepatotoxins in Small Animals - Digestive System - MSD Veterinary Manual [msdvetmanual.com]
- 3. Chemically and pharmacologically induced liver toxicity models in experimental animals and observed changes: Chemically and pharmacologically induced liver toxicity models | Rats [ratsjournal.com]
- 4. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms underlying chemical liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular and Molecular Mechanisms of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in BGB-102 experiments
Welcome to the technical support center for BGB-102, a novel kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the novel kinase, Kinase-X. Kinase-X is a critical component of the ABC signaling pathway, which is frequently dysregulated in various cancer types. Inhibition of Kinase-X by this compound is intended to block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.
Q2: What are the recommended storage conditions for this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: Is this compound known to have off-target effects?
A3: While this compound has been designed for high selectivity towards Kinase-X, like many kinase inhibitors, it may exhibit off-target activities at higher concentrations.[1][2][3] It is crucial to perform dose-response experiments to distinguish on-target from potential off-target effects. If unexpected phenotypes are observed, consider performing a kinome-wide screen to identify potential off-targets.
Q4: What is the expected phenotype upon successful inhibition of Kinase-X with this compound in sensitive cell lines?
A4: In sensitive cancer cell lines, treatment with this compound is expected to lead to a dose-dependent decrease in cell viability and proliferation. This is often accompanied by an increase in markers of apoptosis (e.g., cleaved caspase-3) and a reduction in the phosphorylation of downstream targets of Kinase-X.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
Problem: High variability in cell viability or apoptosis assay results between experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Line Instability | - Authenticate cell lines using Short Tandem Repeat (STR) profiling.[4] - Regularly check for mycoplasma contamination. - Use cells within a consistent and low passage number range.[4] |
| Inconsistent Drug Concentration | - Prepare fresh dilutions of this compound from a validated stock solution for each experiment. - Verify the concentration of the stock solution periodically. |
| Variability in Assay Conditions | - Ensure consistent cell seeding density. - Standardize incubation times for drug treatment and assay reagents. - Use a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle only). |
| Serum Protein Binding | - The presence of serum proteins can interfere with the activity of kinase inhibitors.[5] - Consider performing experiments in low-serum or serum-free media, if appropriate for your cell line. |
Problem: Observed phenotype is inconsistent with Kinase-X inhibition (e.g., unexpected toxicity, altered cell morphology).
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - Perform a dose-response curve to determine if the phenotype is observed at concentrations significantly higher than the IC50 for Kinase-X. - Use a structurally distinct inhibitor of Kinase-X to see if it recapitulates the phenotype.[1] - Consider a kinome scan to identify potential off-target kinases. |
| Activation of Compensatory Pathways | - Inhibition of one pathway can lead to the upregulation of parallel survival pathways (e.g., PI3K/Akt or STAT3).[1] - Perform Western blots to probe for the activation of known compensatory pathways. - Consider combination treatments with inhibitors of the activated compensatory pathway. |
| Cell Line Specific Context | - The genetic background of the cell line can influence the response to kinase inhibitors.[2] - Characterize the expression levels of Kinase-X and its downstream effectors in your cell line. |
Inconsistent Western Blot Results
Problem: High variability in the phosphorylation status of downstream targets of Kinase-X.
| Potential Cause | Troubleshooting Steps |
| Technical Variability | - Ensure consistent protein loading by performing a total protein quantification assay (e.g., BCA). - Use a reliable loading control (e.g., GAPDH, β-actin) and normalize the target protein signal to the loading control.[6] - Standardize all steps of the Western blot protocol, including lysis buffer composition, antibody concentrations, and incubation times. |
| Antibody Quality | - Validate the specificity of the primary antibody. - Use antibodies from a reputable supplier and check for lot-to-lot variability.[4] |
| Feedback Loop Activation | - Inhibition of a kinase can sometimes lead to the paradoxical activation of upstream components due to the disruption of a negative feedback loop. - Perform a time-course experiment to analyze the phosphorylation dynamics of pathway components. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (DMSO).
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Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
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Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
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Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Target Engagement
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Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-downstream target, total downstream target, and a loading control (e.g., GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein and the loading control.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound in Cancer Cell Lines
| Cell Line | IC50 (nM) |
| Cell Line A (Kinase-X dependent) | 15 |
| Cell Line B (Kinase-X dependent) | 25 |
| Cell Line C (Kinase-X independent) | >10,000 |
Table 2: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | - |
| This compound (10 mg/kg) | 750 | 50 |
| This compound (30 mg/kg) | 300 | 80 |
Visualizations
Caption: this compound inhibits the Kinase-X signaling pathway.
Caption: A typical experimental workflow for this compound evaluation.
References
Technical Support Center: Optimizing BGB-102 Treatment in Xenograft Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment schedule of BGB-102, a hypothetical small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, in xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor targeting the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical intracellular network that regulates cell proliferation, growth, survival, and metabolism.[1][2] In many cancers, this pathway is aberrantly activated, promoting tumor growth and survival.[1][3] this compound aims to inhibit this pathway, thereby suppressing tumor progression.
Q2: How do I determine the optimal dose and schedule for this compound in my xenograft model?
A2: The optimal dose and schedule for this compound should be determined through a systematic dose-finding study. This typically involves a dose escalation phase to identify the maximum tolerated dose (MTD) and a subsequent efficacy study with various dosing schedules (e.g., daily, intermittent) at or below the MTD.[4][5] Key considerations include tumor growth inhibition, animal body weight, and other signs of toxicity.[5]
Q3: What are the key parameters to monitor during a this compound xenograft study?
A3: The primary efficacy endpoint is typically tumor volume, measured periodically throughout the study.[6] It is also crucial to monitor animal health, including body weight, food and water consumption, and any clinical signs of toxicity.[6] At the end of the study, tumors can be excised for pharmacodynamic marker analysis (e.g., phosphorylation status of AKT or S6 ribosomal protein) to confirm target engagement.
Troubleshooting Guides
Issue 1: Inconsistent Tumor Growth
-
Q: My xenograft tumors are growing at vastly different rates, even within the same group. What could be the cause?
-
A: Inconsistent tumor growth is a common challenge in xenograft studies. Several factors can contribute to this variability:
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Cell Viability and Number: Ensure that the injected tumor cells have high viability (>90%) and that each animal receives the same number of cells.[7]
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Injection Technique: Subcutaneous injection depth and technique can influence tumor take rate and growth. Consistent training of personnel is crucial.[8]
-
Cell Clumping: Ensure a single-cell suspension to avoid clumping, which can lead to inaccurate cell counts and uneven tumor formation.[7]
-
Mouse Strain and Age: The choice of immunodeficient mouse strain and their age can impact tumor engraftment and growth. Younger mice (5-6 weeks old) are often preferred.
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Solution: To mitigate this, you can start the treatment when individual tumors reach a predetermined volume, rather than on the same day for all animals.[8]
-
-
Issue 2: Animal Toxicity and Weight Loss
-
Q: I'm observing significant body weight loss in the this compound treated group. What should I do?
-
A: Body weight loss is a common indicator of drug toxicity.
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Dose Reduction: If significant weight loss (>15-20%) is observed, consider reducing the dose of this compound.
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Dosing Schedule Modification: Switching from a continuous daily dosing to an intermittent schedule (e.g., 5 days on, 2 days off) may improve tolerability while maintaining efficacy.[9]
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Supportive Care: Ensure easy access to food and water, and consider providing nutritional supplements.
-
Vehicle Effects: Evaluate the tolerability of the vehicle used to formulate this compound in a separate control group.
-
-
Issue 3: Difficulties with Oral Gavage
-
Q: My mice seem stressed during oral gavage, and I'm concerned about administration accuracy.
-
A: Oral gavage can be a stressful procedure for mice and requires proper technique to ensure accurate dosing and animal welfare.
-
Proper Restraint: Use a firm but gentle restraint technique to minimize animal movement.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle of the appropriate size for the mouse to prevent esophageal injury.
-
Technique: Ensure the needle is inserted gently and follows the natural curvature of the esophagus.
-
Volume: Do not exceed the recommended maximum gavage volume for the size of the mouse.
-
Training: Ensure personnel are adequately trained and proficient in the technique.
-
-
Data Presentation
Table 1: Example of a Dose-Finding Study for this compound
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) at Day 21 (± SEM) |
| Vehicle Control | - | Daily | 1500 (± 150) | - | +5 (± 2) |
| This compound | 10 | Daily | 1050 (± 120) | 30 | -2 (± 1.5) |
| This compound | 25 | Daily | 600 (± 90) | 60 | -8 (± 2) |
| This compound | 50 | Daily | 300 (± 75) | 80 | -18 (± 3) |
Table 2: Example of a Dosing Schedule Optimization Study for this compound
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 (± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) at Day 28 (± SEM) |
| Vehicle Control | - | Daily | 2000 (± 200) | - | +8 (± 2) |
| This compound | 50 | Daily | 400 (± 80) | 80 | -22 (± 4) |
| This compound | 50 | 5 days on / 2 days off | 600 (± 100) | 70 | -10 (± 3) |
| This compound | 40 | Daily | 500 (± 90) | 75 | -12 (± 3) |
Experimental Protocols
Protocol 1: Xenograft Tumor Implantation
-
Cell Culture: Culture human cancer cells (e.g., A549, MCF-7) in the recommended medium until they reach 70-80% confluency.
-
Cell Harvesting: Harvest the cells using trypsin and wash them with sterile phosphate-buffered saline (PBS).
-
Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Centrifuge the cells and resuspend the pellet in sterile PBS or a mixture with Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Implantation: Subcutaneously inject the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
Protocol 2: this compound Dosing and Monitoring
-
Animal Randomization: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.[10]
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) at the desired concentrations.
-
Drug Administration: Administer this compound or vehicle to the mice via oral gavage according to the predetermined dosing schedule.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a fixed time point.
-
Tissue Collection: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for pharmacodynamic analysis.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound treatment schedule in xenografts.
References
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Assessing the performance of different outcomes for tumor growth studies with animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing intermittent dosing of oral small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Resistance to FGFR4 Inhibition by BGB-102
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on identifying FGFR4 gatekeeper mutations that confer resistance to BGB-102.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as BB-102) is a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) kinase activity.[1] Its mechanism of action is to bind to the ATP-binding pocket of the FGFR4 kinase domain, thereby preventing the phosphorylation of downstream signaling molecules like ERK and AKT.[1] This inhibition of FGFR4 signaling leads to reduced cell proliferation in cancers where this pathway is hyperactivated.[1]
Q2: What are gatekeeper mutations and why are they important in the context of this compound resistance?
Gatekeeper mutations are specific amino acid substitutions within the ATP-binding pocket of a kinase that can prevent the binding of targeted inhibitors, like this compound, without significantly affecting the kinase's own ATP-binding and enzymatic activity. These mutations act as a "gate," controlling access to a hydrophobic pocket adjacent to the ATP-binding site. While specific resistance-conferring mutations for this compound have not been detailed in published literature, it is highly probable that mutations analogous to those seen with other FGFR4 inhibitors would also confer resistance to this compound.
Q3: Which specific FGFR4 mutations are known to confer resistance to other FGFR4 inhibitors and are likely to affect this compound efficacy?
The most well-characterized gatekeeper mutation in FGFR4 is at the valine 550 (V550) residue.[2][3][4] Specific mutations at this position, such as V550L and V550M, have been shown to confer resistance to FGFR4 inhibitors like fisogatinib (BLU-554) and FGF401.[2][4] Another mutation in the hinge region, C552, has also been identified as conferring resistance to fisogatinib.[4] It is plausible that these same mutations would lead to resistance to this compound due to the shared mechanism of action among selective FGFR4 inhibitors.
Q4: How can I determine if my cell line has developed resistance to this compound?
Resistance to this compound can be identified by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental, sensitive cell line. This is typically determined using a cell viability assay.
Troubleshooting Guides
Problem: Decreased sensitivity to this compound in long-term cell culture.
Possible Cause: Emergence of a drug-resistant population harboring mutations in the FGFR4 kinase domain.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response experiment and calculate the IC50 of this compound in your cultured cells and compare it to the parental line. A significant shift in the IC50 indicates acquired resistance.
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Sequence the FGFR4 Kinase Domain: Isolate genomic DNA from the resistant cells and sequence the region encoding the FGFR4 kinase domain (exons 12-18) to identify potential mutations, paying close attention to the gatekeeper residue (V550) and the hinge region (C552).
-
Functional Validation of the Mutation: If a mutation is identified, introduce it into a sensitive parental cell line using site-directed mutagenesis and assess the sensitivity to this compound to confirm that the mutation is sufficient to confer resistance.
Problem: Inconsistent results in cell viability assays.
Possible Cause: Issues with assay conditions, cell health, or reagent preparation.
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure that cells are in the logarithmic growth phase and that the seeding density is optimized for the duration of the assay.
-
Verify Reagent Concentration and Quality: Prepare fresh dilutions of this compound for each experiment. Confirm the quality of your viability assay reagents (e.g., MTT, XTT, or CellTiter-Glo).
-
Include Proper Controls: Always include vehicle-only (DMSO) controls and untreated controls. A positive control with a known cytotoxic agent can also be useful.
-
Check for Contamination: Regularly test cell cultures for mycoplasma contamination, which can affect cell health and drug response.
Quantitative Data Summary
The following tables summarize key quantitative data related to FGFR4 inhibition.
Table 1: In Vitro Potency of FGFR4 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| BB-102 | FGFR4 | 2.5 | Biochemical Assay | [1] |
| BB-102 | FGFR1 | >1000 | Biochemical Assay | [1] |
| BB-102 | FGFR2 | >1000 | Biochemical Assay | [1] |
| BB-102 | FGFR3 | >1000 | Biochemical Assay | [1] |
| Fisogatinib (BLU-554) | Wild-Type FGFR4 | <50 | Ba/F3-TEL-FGFR4 | [4] |
| Fisogatinib (BLU-554) | V550M FGFR4 | >1000 | Ba/F3-TEL-FGFR4 | [4] |
| FGF401 | Wild-Type FGFR4 | <10 | RMS559 | [2] |
| FGF401 | V550L FGFR4 | <50 | RMS559 | [2] |
Table 2: In Vivo Efficacy of BB-102
| Xenograft Model | Treatment | Dose | Tumor Growth Inhibition (%) | Reference |
| SJCRH30 (Rhabdomyosarcoma) | BB-102 | 60 mg/kg b.i.d. | Superior to BLU-554 | [1] |
| Hep 3B (Hepatocellular Carcinoma) | BB-102 | 5-90 mg/kg p.o. | 48.5 - 120.9 | [1] |
| HuH-7 (Hepatocellular Carcinoma) | BB-102 | 5-90 mg/kg p.o. | 48.5 - 120.9 | [1] |
| JHH-7 (Hepatocellular Carcinoma) | BB-102 | 5-90 mg/kg p.o. | 48.5 - 120.9 | [1] |
| MDA-MB-453 (Breast Cancer) | BB-102 | 5-90 mg/kg p.o. | 48.5 - 120.9 | [1] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Initial Culture: Culture the parental cancer cell line (e.g., a hepatocellular carcinoma line with FGF19 amplification like Hep 3B) in standard growth medium.
-
Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume normal proliferation, increase the concentration of this compound in a stepwise manner. This process is repeated over several months.
-
Isolation of Resistant Clones: After achieving significant resistance (e.g., survival at a concentration >10x the original IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterization: Expand the resistant clones and confirm their resistance by determining the new IC50 for this compound.
Protocol 2: Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and vehicle control) for 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 3: FGFR4 Kinase Assay (ADP-Glo™)
-
Reaction Setup: In a 96-well plate, set up the kinase reaction including recombinant FGFR4 enzyme, a suitable substrate (e.g., poly(E,Y)4:1), ATP, and the test compound (this compound) at various concentrations.
-
Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
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Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP generated and thus reflects the kinase activity.
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Data Analysis: Calculate the percent inhibition of FGFR4 activity at each this compound concentration and determine the IC50 value.
Visualizations
Caption: FGFR4 signaling pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow for identifying resistance mutations to this compound.
References
- 1. FGFR4 inhibitor BB-102 shows promise for treating solid tumors | BioWorld [bioworld.com]
- 2. Strategies to inhibit FGFR4 V550L-driven rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast growth factor receptors in cancer: genetic alterations, diagnostics, therapeutic targets and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: FGFR4 Inhibitors in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common adverse effects observed with FGFR4 inhibitors in preclinical studies. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common on-target adverse effects observed with selective FGFR4 inhibitors in preclinical studies?
The most frequently reported on-target adverse effects in preclinical animal models are hepatotoxicity and diarrhea. These effects are directly related to the inhibitor's mechanism of action on the FGF19-FGFR4 signaling axis, which plays a crucial role in regulating bile acid synthesis.[1][2][3]
Q2: What is the mechanism behind FGFR4 inhibitor-induced hepatotoxicity?
FGFR4 signaling in the liver, activated by FGF19 produced in the intestine, normally suppresses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol. Inhibition of FGFR4 disrupts this negative feedback loop, leading to an overproduction of bile acids.[2][4] Elevated levels of bile acids in hepatocytes can cause cellular stress and damage, resulting in the release of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the bloodstream, which are key indicators of liver injury.[3][5]
Q3: How is diarrhea associated with FGFR4 inhibition?
The increased concentration of bile acids in the gastrointestinal tract, due to the overproduction in the liver and subsequent secretion, can lead to secretory diarrhea.[4][6] Bile acids can increase intestinal motility and fluid secretion, resulting in loose stools.
Q4: Is hyperphosphatemia a common side effect of selective FGFR4 inhibitors?
Hyperphosphatemia is a well-documented on-target toxicity of pan-FGFR inhibitors, primarily attributed to the inhibition of FGFR1 and FGFR3, which are involved in phosphate homeostasis.[7][8] For highly selective FGFR4 inhibitors, hyperphosphatemia is not expected to be a direct on-target effect. However, if a compound has some off-target activity against FGFR1 or FGFR3, or if the preclinical model has altered phosphate metabolism, it might be observed. Careful evaluation of the inhibitor's selectivity profile is crucial.
Troubleshooting Guides
Hepatotoxicity: Elevated Liver Enzymes and Bile Acids
Issue: Elevated serum levels of ALT, AST, and/or total bile acids are observed in animals treated with an FGFR4 inhibitor.
Possible Cause: On-target inhibition of the FGF19-FGFR4 pathway leading to increased bile acid synthesis and subsequent liver injury.
Troubleshooting Steps:
-
Confirm On-Target Effect:
-
Measure serum levels of 7α-hydroxy-4-cholesten-3-one (C4), a direct marker of CYP7A1 activity and bile acid synthesis. A significant increase in C4 levels would confirm the on-target activity of the FGFR4 inhibitor.
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Analyze the expression of CYP7A1 in liver tissue via qPCR or Western blot to confirm its upregulation.
-
-
Dose-Response Assessment:
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If not already done, perform a dose-response study to determine if the hepatotoxicity is dose-dependent. This can help in identifying a therapeutic window with an acceptable safety margin.
-
-
Morbidity Monitoring:
-
Closely monitor animals for clinical signs of distress, weight loss, and changes in behavior.
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Schedule regular blood collections for liver enzyme and bile acid monitoring to track the onset and progression of toxicity.
-
-
Histopathological Analysis:
-
At the end of the study, or if severe toxicity is observed, perform a thorough histopathological examination of the liver. Look for signs of hepatocellular necrosis, inflammation, and bile duct hyperplasia.
-
-
Amelioration Strategy:
Diarrhea
Issue: Animals exhibit signs of diarrhea (loose or unformed stools).
Possible Cause: Increased bile acid secretion into the intestine due to on-target FGFR4 inhibition.
Troubleshooting Steps:
-
Scoring and Quantification:
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Implement a standardized scoring system to quantify the severity of diarrhea (e.g., based on stool consistency).
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Monitor fecal output and body weight daily.
-
-
Fecal Bile Acid Analysis:
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Collect fecal samples to measure bile acid content. This can help to correlate the severity of diarrhea with the extent of bile acid malabsorption.
-
-
Supportive Care:
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Ensure animals have ad libitum access to hydration and nutrition.
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Consider providing nutritional supplements to prevent significant weight loss.
-
-
Dose Adjustment:
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Evaluate if a lower dose of the FGFR4 inhibitor can maintain efficacy while reducing the severity of diarrhea.
-
-
Pharmacological Intervention:
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In some cases, anti-diarrheal agents may be considered, but their potential to mask worsening toxicity should be carefully evaluated. The use of bile acid sequestrants may also alleviate diarrhea.
-
Data Presentation
Table 1: Summary of Preclinical Hepatotoxicity Data for FGFR4 Inhibitors
| Compound | Animal Model | Dose | Key Findings | Reference |
| U3-1784 (antibody) | Cynomolgus Monkey | Intravenous injection | Elevated serum bile acid and liver enzyme levels. | [3] |
| FGF401 (small molecule) | Dog | Oral administration | Increased serum aminotransferases (primarily ALT). | [5] |
| BLU-9931 (small molecule) | Mouse | Not specified | Aggravated liver injury in a model of hepatic autophagy deficiency. | [9] |
Note: This table provides a summary of qualitative findings. Detailed quantitative data from preclinical studies is often proprietary and not always published in full.
Experimental Protocols
Assessment of Hepatotoxicity
Objective: To evaluate the potential for an FGFR4 inhibitor to cause liver injury in a rodent model.
Methodology:
-
Animal Model: Select an appropriate rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Dosing: Administer the FGFR4 inhibitor and a vehicle control to respective groups of animals daily for a predetermined period (e.g., 14 or 28 days). Include multiple dose levels to assess dose-dependency.
-
Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, including changes in appearance, behavior, and body weight.
-
Serum Chemistry: Collect blood samples at baseline and at specified time points during the study (e.g., weekly) and at termination. Analyze the serum for the following markers:
-
Liver Enzymes: ALT, AST, alkaline phosphatase (ALP), and total bilirubin.
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Bile Acids: Total bile acids.
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Biomarker of Bile Acid Synthesis: 7α-hydroxy-4-cholesten-3-one (C4).
-
-
Histopathology: At the end of the treatment period, euthanize the animals and perform a necropsy.
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Collect the liver and weigh it.
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Fix a portion of the liver in 10% neutral buffered formalin for at least 24 hours.
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Process the fixed tissue, embed in paraffin, section at 5 µm, and stain with hematoxylin and eosin (H&E).[3]
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A board-certified veterinary pathologist should examine the slides in a blinded manner to assess for hepatocellular injury, necrosis, inflammation, and any other pathological changes.[3]
-
Visualizations
Caption: FGFR4 signaling pathway in bile acid homeostasis and the mechanism of inhibitor-induced toxicity.
Caption: Experimental workflow for assessing hepatotoxicity of FGFR4 inhibitors in preclinical models.
References
- 1. Liver-specific FGFR4 knockdown in mice on an HFD increases bile acid synthesis and improves hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facts and new hopes on selective FGFR inhibitors in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histopathological and Molecular Signatures of a Mouse Model of Acute-on-Chronic Alcoholic Liver Injury Demonstrate Concordance With Human Alcoholic Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver-specific FGFR4 knockdown in mice on an HFD increases bile acid synthesis and improves hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased carbon tetrachloride-induced liver injury and fibrosis in FGFR4-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Gastrointestinal Side Effects of BGB-102 in Mice
Disclaimer: The following information is provided for a hypothetical small molecule inhibitor, designated "BGB-102." As no public data is available for a compound with this specific designation from BeiGene, this guide is based on the known gastrointestinal side effects associated with common small molecule kinase inhibitors and general best practices in preclinical research.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in mitigating and managing gastrointestinal (GI) side effects during preclinical studies with the hypothetical compound this compound in mice.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during your experiments.
| Issue | Possible Cause | Suggested Solution |
| Sudden, severe weight loss (>15%) and diarrhea within the first week of this compound administration. | High dose of this compound leading to acute GI toxicity. | - Immediately reduce the dose of this compound by 25-50%.- Initiate supportive care: provide hydration with subcutaneous saline and ensure easy access to palatable, high-calorie food.- Consider co-administration of loperamide to manage diarrhea (see protocol below). |
| Moderate, persistent diarrhea without significant weight loss. | This compound-induced secretory diarrhea due to off-target effects on intestinal ion channels. | - Administer loperamide prophylactically 30 minutes before this compound dosing.[1]- If loperamide alone is insufficient, consider adding oral budesonide to reduce intestinal inflammation.[2][3][4][5]- Evaluate a lower, more frequent dosing schedule of this compound to reduce peak plasma concentrations. |
| No overt diarrhea, but mice show signs of discomfort (hunched posture, lethargy) and gradual weight loss. | Subclinical intestinal inflammation or mucositis. | - Perform histological analysis of the GI tract to assess for mucosal damage and inflammation.[6][7][8][9]- Analyze intestinal tissue for inflammatory markers (e.g., TNF-α, IL-1β, IL-6) via qPCR or ELISA.- Consider prophylactic treatment with an anti-inflammatory agent like budesonide. |
| Variable and inconsistent incidence of GI side effects between mice in the same treatment group. | Differences in gut microbiota, diet, or stress levels. | - Ensure a consistent diet and housing environment for all animals.- Allow for an adequate acclimatization period before starting the experiment.- Consider co-housing mice to normalize gut microbiota.- If variability persists, increase the group size to ensure statistical power. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-induced gastrointestinal side effects?
A1: While the exact mechanism for the hypothetical this compound is unknown, small molecule kinase inhibitors often cause gastrointestinal side effects through several mechanisms:
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Direct inhibition of kinases in the intestinal epithelium: This can disrupt the balance of cell proliferation and apoptosis, leading to mucosal atrophy and increased permeability.[10]
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Off-target inhibition of other kinases: For example, inhibition of EGFR in the gut can lead to secretory diarrhea by affecting ion transport.[11]
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Induction of intestinal inflammation: The drug may trigger an inflammatory cascade, leading to the recruitment of immune cells and the production of pro-inflammatory cytokines.[2][10]
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Disruption of the gut microbiome: The compound may alter the composition of the gut microbiota, leading to dysbiosis and exacerbating GI toxicity.[10][12]
Q2: At what point in my study should I consider implementing mitigation strategies?
A2: Prophylactic measures should be considered if preliminary studies or literature on similar compounds indicate a high likelihood of GI side effects. For this compound, if you observe a consistent incidence of moderate to severe diarrhea or a weight loss of over 10% in the initial dose-finding studies, it is advisable to incorporate mitigation strategies in subsequent experiments.
Q3: Can I use loperamide and budesonide together?
A3: Yes, the combination of loperamide and budesonide can be more effective than loperamide alone, especially if there is an inflammatory component to the diarrhea.[2][3][5] Loperamide primarily reduces gut motility, while budesonide acts as a local anti-inflammatory agent in the gut.
Q4: How can I assess the severity of gastrointestinal toxicity in my mouse model?
A4: A multi-faceted approach is recommended:
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Clinical Monitoring: Daily monitoring of body weight, stool consistency, and general appearance (posture, activity level).
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Histopathological Analysis: Collection of intestinal tissues (duodenum, jejunum, ileum, colon) for H&E staining to evaluate mucosal architecture, inflammation, and cellular infiltration.[6][7][8][9][13]
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Intestinal Permeability Assay: In vivo assessment of intestinal barrier function using methods like the FITC-dextran assay.
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Molecular Analysis: Measurement of inflammatory cytokine levels (e.g., TNF-α, IL-6) in intestinal tissue or serum.
Q5: Are there any dietary modifications that can help mitigate the GI side effects of this compound?
A5: Providing a highly palatable and digestible diet can help maintain caloric intake and reduce the severity of weight loss. In some cases of chemotherapy-induced mucositis, specific dietary supplements like glutamine have been investigated, though their efficacy can be model-dependent.[14] It is crucial to maintain consistency in the diet across all experimental groups.
Experimental Protocols
Protocol 1: Prophylactic Co-administration of Loperamide and Budesonide
Objective: To mitigate this compound-induced diarrhea and intestinal inflammation.
Materials:
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Loperamide hydrochloride solution (e.g., 0.1 mg/mL in a suitable vehicle)
-
Budesonide suspension (e.g., 0.25 mg/mL in a suitable vehicle)
-
This compound formulated in its vehicle
-
Oral gavage needles
-
Mice
Procedure:
-
Prepare fresh solutions of loperamide and budesonide on each day of dosing.
-
Thirty minutes prior to the administration of this compound, administer loperamide via oral gavage at a dose of 1-5 mg/kg.
-
Immediately following the loperamide administration, administer budesonide via oral gavage at a dose of 0.5-2.5 mg/kg.
-
Administer this compound at the intended dose and route.
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Monitor mice daily for changes in body weight, stool consistency, and overall health.
-
Continue this co-administration schedule for the duration of the this compound treatment period.
Protocol 2: Histological Evaluation of Intestinal Inflammation
Objective: To assess the degree of intestinal mucosal damage and inflammation.
Materials:
-
10% neutral buffered formalin
-
Phosphate-buffered saline (PBS)
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
At the end of the study, euthanize mice and collect sections of the duodenum, jejunum, ileum, and colon.
-
Gently flush the intestinal sections with PBS to remove luminal contents.
-
Fix the tissues in 10% neutral buffered formalin for 24 hours at room temperature.
-
Process the fixed tissues through an ethanol gradient and xylene, and embed in paraffin.
-
Cut 5 µm sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E.
-
Dehydrate the stained sections and mount with a coverslip.
-
Examine the slides under a microscope and score for the following parameters based on a semi-quantitative scale (e.g., 0-4, none to severe):
Quantitative Data Summary
Table 1: Dosing Recommendations for Mitigating Agents in Mice
| Agent | Dose Range | Route of Administration | Frequency | Reference |
| Loperamide | 1 - 5 mg/kg | Oral gavage | Once or twice daily, 30 min before this compound | [1][15] |
| Budesonide | 0.5 - 2.5 mg/kg | Oral gavage | Once daily, 30 min before this compound | [2][4] |
Table 2: Histological Scoring System for Intestinal Inflammation
| Score | Inflammatory Infiltrate | Epithelial Changes | Mucosal Architecture |
| 0 | None | Normal epithelium, abundant goblet cells | Intact villi and crypts |
| 1 | Scattered inflammatory cells in the lamina propria | Mild goblet cell depletion | Mild villus blunting |
| 2 | Diffuse inflammatory infiltrate in the mucosa | Moderate goblet cell depletion, crypt hyperplasia | Moderate villus blunting, focal crypt loss |
| 3 | Infiltration into the submucosa | Severe goblet cell depletion, crypt abscesses | Severe villus atrophy, extensive crypt loss |
| 4 | Transmural inflammation | Extensive epithelial ulceration | Complete loss of normal architecture |
This scoring system is adapted from established models of intestinal inflammation and should be validated for the specific changes observed with this compound.[6][7][8][9]
Visualizations
Caption: Hypothetical signaling pathway of this compound leading to therapeutic and side effects.
Caption: Experimental workflow for assessing gastrointestinal toxicity in mice.
Caption: Decision workflow for implementing mitigation strategies for GI toxicity.
References
- 1. droracle.ai [droracle.ai]
- 2. Mechanism and treatment of diarrhea associated with tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pumabiotechnology.com [pumabiotechnology.com]
- 4. Treatment-resistant severe capecitabine-induced diarrhoea resolved with oral budesonide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncnursingnews.com [oncnursingnews.com]
- 6. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] A guide to histomorphological evaluation of intestinal inflammation in mouse models. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diarrhea Induced by Small Molecule Tyrosine Kinase Inhibitors Compared With Chemotherapy: Potential Role of the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Management and Mechanisms of Diarrhea Induced by Tyrosine Kinase Inhibitors in Human Epidermal Growth Factor Receptor-2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Histological assessment of intestinal injury by ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal models of chemotherapy-induced mucositis: translational relevance and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Tislelizumab (BGB-102) Efficacy in Resistant Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Tislelizumab (BGB-A317), particularly in the context of resistant tumors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tislelizumab (BGB-A317)?
Tislelizumab is a humanized IgG4 anti-programmed cell death protein 1 (PD-1) monoclonal antibody. It is uniquely engineered to minimize binding to Fcγ receptors on macrophages. This design is intended to abrogate antibody-dependent phagocytosis of T-cells, which is a potential mechanism of resistance to anti-PD-1 therapy. By blocking the interaction of PD-1 with its ligands, PD-L1 and PD-L2, Tislelizumab removes the inhibitory signal on T-cells, thereby restoring their anti-tumor immune activity.
Q2: My tumor model is not responding to Tislelizumab monotherapy. What are the potential mechanisms of resistance?
Resistance to Tislelizumab can be multifactorial and can be broadly categorized as primary (innate) or acquired resistance. Key mechanisms include:
-
Tumor Microenvironment (TME) Composition:
-
High infiltration of regulatory T cells (Tregs): These cells, often identified by the marker FOXP3, suppress the activity of cytotoxic T-lymphocytes (CTLs) that are essential for killing tumor cells.
-
Abundance of M2-polarized macrophages: These macrophages have immunosuppressive functions and can promote tumor growth and angiogenesis.
-
Low immunogenicity of the tumor: Tumors with low mutational burden may not be easily recognized by the immune system.
-
-
Upregulation of Alternative Immune Checkpoints: Other inhibitory pathways, such as TIGIT, LAG-3, and TIM-3, may be upregulated, leading to continued T-cell exhaustion despite PD-1 blockade.
-
Alterations in Signaling Pathways within Tumor Cells:
-
Activation of the PI3K/AKT/mTOR pathway: This pathway can promote tumor cell proliferation and survival, and has been implicated in resistance to immunotherapy.
-
Mutations in genes associated with interferon-gamma signaling: Defects in the IFN-γ signaling pathway (e.g., loss-of-function mutations in JAK1/2) can render tumor cells insensitive to T-cell-mediated killing.
-
Mutations in STK11: Alterations in the STK11 gene have been linked to a "cold" tumor microenvironment with fewer infiltrating T-cells, contributing to poor response to PD-1 inhibitors.[1]
-
-
Angiogenesis: The formation of new blood vessels can create an immunosuppressive TME and hinder the infiltration of CTLs into the tumor.
Q3: What are the key biomarkers to assess for potential resistance to Tislelizumab?
To investigate resistance, consider assessing the following biomarkers in your tumor models:
-
PD-L1 expression: While not a perfect predictor, PD-L1 expression levels on tumor cells and immune cells can provide some indication of the likelihood of response.
-
Tumor Mutational Burden (TMB): A higher TMB may correlate with a better response to immunotherapy.
-
Immune cell infiltration: Quantify the density and location of CD8+ T-cells, Tregs (FOXP3+), and M2 macrophages (e.g., CD163+, CD206+) within the TME.
-
Gene expression signatures: Analyze the expression of genes related to immune activation, immunosuppression, and specific signaling pathways (e.g., IFN-γ signature, angiogenesis signature).
-
Genomic alterations: Screen for mutations in key resistance-associated genes such as STK11, KEAP1, and genes in the IFN-γ signaling pathway.
Troubleshooting Guides
Problem 1: Low or no response to Tislelizumab in a preclinical tumor model.
| Potential Cause | Troubleshooting Steps |
| "Cold" tumor microenvironment (low T-cell infiltration) | 1. Confirm with IHC/IF: Stain tumor sections for CD8 to quantify cytotoxic T-cell infiltration. 2. Gene Expression Analysis: Assess for a "T-cell inflamed" gene signature. 3. Combination Therapy: Consider combining Tislelizumab with therapies that can promote T-cell infiltration, such as certain chemotherapies or radiotherapy. |
| High levels of immunosuppressive cells (Tregs, M2 Macrophages) | 1. Quantify with IHC/Flow Cytometry: Use markers like FOXP3 for Tregs and CD163/CD206 for M2 macrophages. 2. Targeted Combination Therapy: Explore combining Tislelizumab with agents that deplete or reprogram these suppressive cell populations (e.g., anti-CCR4 for Tregs, CSF1R inhibitors for macrophages). |
| Upregulation of alternative checkpoint pathways | 1. Gene/Protein Expression Analysis: Evaluate the expression of other checkpoint molecules like TIGIT, LAG-3, or TIM-3. 2. Dual Checkpoint Blockade: Test the combination of Tislelizumab with antibodies targeting these alternative checkpoints. |
| Intrinsic tumor resistance (e.g., IFN-γ signaling defects) | 1. Genomic Sequencing (NGS): Screen for mutations in genes of the IFN-γ signaling pathway (e.g., JAK1, JAK2, B2M). 2. Functional Assays: In vitro co-culture assays can assess the ability of tumor cells to respond to IFN-γ. 3. Alternative Combination Strategies: Consider combinations with targeted therapies that address the specific resistance pathway (e.g., chemotherapy). |
Problem 2: Acquired resistance to Tislelizumab after an initial response.
| Potential Cause | Troubleshooting Steps |
| Evolution of the tumor microenvironment | 1. Serial Biopsies/Analysis: If feasible in your model, compare the TME of pre-treatment and post-relapse tumors to identify changes in immune cell populations or checkpoint expression. 2. Adaptive Combination Therapy: Introduce a second agent targeting the newly identified resistance mechanism upon relapse. |
| Emergence of resistant tumor clones | 1. Genomic Analysis of Relapsed Tumors: Use NGS to identify new mutations in resistance-associated pathways. 2. Targeted Therapy Combination: Combine Tislelizumab with a targeted therapy that addresses the newly acquired mutation. |
Data Presentation: Efficacy of Tislelizumab in Combination Therapies
The following tables summarize clinical trial data for Tislelizumab in combination with other agents, providing insights into strategies to enhance its efficacy.
Table 1: Tislelizumab plus Chemotherapy in Advanced Squamous Non-Small Cell Lung Cancer (NSCLC) - RATIONALE-307 Trial [2][3]
| Treatment Arm | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Tislelizumab + Paclitaxel/Carboplatin | 7.6 months | 72.5% |
| Tislelizumab + Nab-paclitaxel/Carboplatin | 7.6 months | 74.8% |
| Placebo + Paclitaxel/Carboplatin | 5.5 months | 49.6% |
Table 2: Subgroup Analysis of PFS in RATIONALE-307 by PD-L1 Expression [4]
| PD-L1 Expression | Treatment Arm | Median PFS (months) | Hazard Ratio (HR) vs. Control |
| <1% | Tislelizumab + Paclitaxel/Carboplatin | 7.6 | 0.636 |
| Placebo + Paclitaxel/Carboplatin | 5.5 | - | |
| ≥50% | Tislelizumab + Paclitaxel/Carboplatin | 7.6 | 0.501 |
| Placebo + Paclitaxel/Carboplatin | 5.5 | - |
Table 3: Tislelizumab plus Chemotherapy in First-Line Advanced Gastric/Gastroesophageal Junction Cancer (GC/GEJC) - RATIONALE-305 Trial [5]
| Patient Population | Treatment Arm | Median Overall Survival (OS) | Median PFS |
| All Randomized Patients | Tislelizumab + Chemotherapy | 15.0 months | 6.9 months |
| Placebo + Chemotherapy | 12.9 months | 6.2 months | |
| PD-L1 TAP Score ≥ 5% | Tislelizumab + Chemotherapy | 16.4 months | 7.2 months |
| Placebo + Chemotherapy | 12.8 months | 5.9 months |
Experimental Protocols
1. Immunohistochemistry (IHC) for FOXP3 (Tregs) in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue
This protocol is a representative example and may require optimization for specific antibodies and tissues.
-
Deparaffinization and Rehydration:
-
Incubate slides in Xylene (3 changes, 3 minutes each).
-
Rehydrate through graded alcohols: 100% Ethanol (2 changes, 3 minutes each), 95% Ethanol (3 minutes).
-
Rinse in deionized water.[6]
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat to a sub-boiling temperature for 10-20 minutes.
-
Allow slides to cool on the benchtop for 30 minutes.
-
-
Peroxidase Block:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Wash with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-FOXP3 antibody (e.g., clone 236A/E7) to its optimal concentration in the blocking solution.[6]
-
Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[7]
-
Wash with PBS (3 x 5 minutes).
-
Apply DAB substrate and monitor for color development.
-
Stop the reaction by immersing in deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin.
-
Wash in deionized water.
-
Dehydrate through graded alcohols and clear with xylene.
-
Mount with a permanent mounting medium.
-
2. Next-Generation Sequencing (NGS) for Identification of Resistance Mutations
This protocol provides a general workflow for targeted NGS of tumor DNA.
-
Sample Preparation:
-
Extract genomic DNA from FFPE tumor tissue or fresh/frozen biopsies using a suitable kit.[8]
-
Quantify DNA concentration and assess purity (e.g., using a spectrophotometer or fluorometer).
-
-
Library Preparation:
-
Fragment the DNA to the desired size (e.g., by sonication).
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Use a targeted gene panel (e.g., covering genes like STK11, KEAP1, JAK1/2, B2M) for hybrid capture-based enrichment of target regions.[8]
-
-
Sequencing:
-
Perform sequencing on an NGS platform (e.g., Illumina).
-
-
Bioinformatic Analysis:
-
Align raw sequencing reads to the human reference genome.
-
Perform variant calling to identify single nucleotide variants (SNVs), insertions, and deletions (indels).
-
Filter and annotate variants to distinguish somatic mutations from germline polymorphisms and to predict their functional impact.
-
Compare variant profiles between pre-treatment and resistant tumors to identify potential resistance-conferring mutations.
-
3. RNA Sequencing for Gene Expression Profiling of the Tumor Microenvironment
This protocol outlines a general workflow for bulk RNA sequencing.
-
RNA Extraction:
-
Extract total RNA from fresh-frozen or FFPE tumor tissue using a kit optimized for your sample type.
-
Assess RNA quality and quantity (e.g., using a Bioanalyzer).
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) or select for polyadenylated mRNA.
-
Fragment the RNA and synthesize cDNA.
-
Ligate sequencing adapters and amplify the library.
-
-
Sequencing:
-
Sequence the prepared libraries on an NGS platform.
-
-
Data Analysis:
-
Perform quality control of raw sequencing reads.
-
Align reads to the reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between responder and non-responder groups.
-
Use gene set enrichment analysis (GSEA) to identify enriched pathways and immune signatures (e.g., T-cell inflamed signature, angiogenesis signature, Treg signature).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PD-1/PD-L1 Signaling Pathway and the Mechanism of Action of Tislelizumab.
Caption: Key Mechanisms of Resistance to Tislelizumab Therapy.
Caption: Rationale for Combination Therapies with Tislelizumab.
References
- 1. Dual immunotherapy plus chemotherapy benefits specific subset of patients with lung cancer | MD Anderson Cancer Center [mdanderson.org]
- 2. memoinoncology.com [memoinoncology.com]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. onclive.com [onclive.com]
- 5. Cytostatic Therapy | Tislelizumab + Chemotherapy in Gastric Cancer: Long-Term RATIONALE-305 Randomized Trial Follow-up | springermedicine.com [springermedicine.com]
- 6. Immunohistochemistry for FOXP3+ staining in Breast Cancer Tissue protocol v1 [protocols.io]
- 7. genomeme.ca [genomeme.ca]
- 8. oncotarget.com [oncotarget.com]
Validation & Comparative
A Comparative Guide: Surufatinib vs. BLU-554 in Hepatocellular Carcinoma Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Surufatinib and BLU-554, two targeted therapies investigated for the treatment of hepatocellular carcinoma (HCC). The information presented is based on available preclinical and clinical data to assist in the evaluation of these compounds.
Hepatocellular carcinoma remains a significant challenge in oncology, with a high mortality rate and limited treatment options for advanced disease. The development of targeted therapies has opened new avenues for treating specific subsets of HCC patients. This guide focuses on two such therapies: Surufatinib, a multi-kinase inhibitor, and BLU-554 (Fisogatinib), a selective FGFR4 inhibitor.
Mechanism of Action
Surufatinib is an oral small-molecule inhibitor that targets multiple receptor tyrosine kinases involved in tumor angiogenesis and immune modulation. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3, Fibroblast Growth Factor Receptor 1 (FGFR1), and Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3] By inhibiting these pathways, Surufatinib aims to simultaneously block tumor blood vessel formation and modulate the tumor microenvironment.[4]
BLU-554 (Fisogatinib) is a potent and highly selective oral inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[5] The FGF19-FGFR4 signaling pathway is a known oncogenic driver in a subset of HCC patients.[6] BLU-554 is designed to specifically target this pathway, which is often aberrantly activated in HCC, to inhibit tumor cell proliferation and survival.[7][8]
Preclinical Performance in HCC Models
The following tables summarize the available quantitative data from preclinical studies of Surufatinib and BLU-554 in hepatocellular carcinoma models.
Table 1: In Vitro Activity in HCC Cell Lines
| Compound | Cell Line | Target | IC50 | Citation |
| BLU-554 | Hep3B | FGFR4 | 5 nM | [5] |
Table 2: In Vivo Efficacy in HCC Xenograft Models
| Compound | Animal Model | Dosing | Key Findings | Citation |
| BLU-554 | Mice with Hep3B or LIX-066 xenograft tumors (FGF19-positive) | 100 mg/kg twice daily or 200 mg/kg once daily for 21 days | Complete tumor regression in 100% of mice with genomic amplification of FGF19. Dose-dependent tumor growth inhibition. | [6][9] |
| BLU-554 | Mice with xenograft models with FGF19 overexpression or amplification | Not specified | Dose-dependent tumor regression, with 20% of mice remaining tumor-free 30 days after treatment. | [10] |
Note: Comparable in vivo preclinical data for Surufatinib specifically in HCC xenograft models was not found in the searched literature.
Clinical Trial Data in Hepatocellular Carcinoma
Both Surufatinib and BLU-554 have been evaluated in clinical trials for advanced HCC. It is important to note that the trial designs and patient populations may differ, making direct comparisons challenging.
Table 3: Clinical Efficacy in Advanced HCC
| Compound | Trial Phase | Patient Population | Key Efficacy Endpoints | Citation |
| Surufatinib | Phase II (NCT05282433) | Third-line treatment for advanced HCC | Median PFS: 4.3 months; ORR: 7.14%; DCR: 78.57% | [11] |
| BLU-554 (Fisogatinib) | Phase I | Advanced HCC with FGF19 expression | ORR in FGF19-positive patients: 17%; Median duration of response: 5.3 months | [6][12] |
| BLU-554 (Fisogatinib) | Phase I (Chinese patients, TKI-naïve) | FGF19-positive, TKI treatment-naïve advanced HCC | ORR: 36.4%; DCR: 72.7% | [13] |
Experimental Protocols
BLU-554 (Fisogatinib) Phase I Clinical Trial (NCT02508467)
-
Study Design: An open-label, first-in-human, dose-escalation (Part 1) and dose-expansion (Part 2 and 3) study.[14]
-
Patient Population: Patients aged 18 years or older with a confirmed diagnosis of unresectable HCC.[6] Patients in Parts 1 and 2 were either previously treated with, declined, or did not have access to sorafenib. Part 3 enrolled patients who had not received prior TKI treatment. All patients in Part 3 were required to have FGF19 IHC-positive tumors.[14]
-
Treatment: Fisogatinib was administered orally. Dose escalation started at 140 mg once daily. The recommended Phase 2 dose of 600 mg once daily was used in the expansion cohorts.[6][15]
-
Key Inclusion Criteria: Confirmed HCC diagnosis, unresectable disease, Child-Pugh class A, and ECOG performance status of 0-1.[14] For the expansion cohort, FGF19 IHC positivity was required.[13]
-
Key Exclusion Criteria: Central nervous system metastases, significant hematological or organ dysfunction.[14]
Surufatinib Phase II Clinical Trial in HCC (NCT05282433)
-
Study Design: A single-arm, open-label, multi-center Phase II trial.[11]
-
Patient Population: Patients with advanced HCC who had received up to two prior systemic treatments.[11]
-
Treatment: Surufatinib administered orally at a dose of 300 mg once daily.[11]
-
Key Inclusion Criteria: BCLC stage B or C, Child-Pugh class A or B, ECOG performance status of 0-1, and measurable tumors.[11]
-
Key Exclusion Criteria: Not explicitly detailed in the provided search results.
Surufatinib Phase II Clinical Trial in Advanced HCC (Single-center)
-
Study Design: A single-arm, single-center, open-label Phase II study.[16]
-
Patient Population: Patients with advanced HCC who had failed first-line standard chemotherapy and/or molecular targeted therapies.[16]
-
Key Inclusion Criteria: Age 18-75 years, radiologically, histologically or cytologically confirmed HCC, BCLC stage B or C, ECOG PS 0-1, Child-Pugh Class A or B (score ≤7), and life expectancy of greater than 12 months.[16][17]
-
Key Exclusion Criteria: History of clinically significant hepatic disease beyond HCC, cardiovascular disease, active infections, or other concurrent malignancies.[18]
Signaling Pathway Diagrams
References
- 1. Surufatinib for the treatment of advanced extrapancreatic neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real world study on efficacy and safety of surufatinib in advanced solid tumors evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of surufatinib in the treatment of advanced solid tumors: a systematic evaluation and meta‑analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Surufatinib? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. nextechinvest.com [nextechinvest.com]
- 8. CStone Pharmaceuticals and Blueprint Medicines Initiate Phase 1b/2 Clinical Trial of Fisogatinib in Combination with CS1001 for Patients with Hepatocellular Carcinoma [prnewswire.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. nextechinvest.com [nextechinvest.com]
- 11. ascopubs.org [ascopubs.org]
- 12. First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cstonepharma.com [cstonepharma.com]
- 14. A Phase 1 Study of Fisogatinib (BLU-554) in Patients With Hepatocellular Carcinoma [ctv.veeva.com]
- 15. targetedonc.com [targetedonc.com]
- 16. ClinConnect | Surufatinib in Advanced Hepatocellular Carcinoma Based [clinconnect.io]
- 17. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 18. Surufatinib in Advanced Hepatocellular Carcinoma Based on Single-cell Sequencing of Tumor Samples | Clinical Research Trial Listing [centerwatch.com]
A Comparative Guide to FGFR4 Inhibitors: BGB-102 (BB-102) and Fisogatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two selective FGFR4 inhibitors: BB-102 and fisogatinib (formerly BLU-554). The information presented is based on publicly available preclinical and clinical data, intended to assist researchers in understanding the therapeutic potential and experimental background of these compounds.
Introduction
Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical therapeutic target in hepatocellular carcinoma (HCC) and other solid tumors where the FGF19-FGFR4 signaling pathway is aberrantly activated. This has led to the development of selective FGFR4 inhibitors. This guide focuses on a comparative analysis of BB-102, a potent and selective reversible-covalent FGFR4 inhibitor developed by BroadenBio Co., Ltd., and fisogatinib, a well-characterized selective FGFR4 inhibitor from Blueprint Medicines. While fisogatinib has progressed through early clinical trials with published patient data, BB-102 is currently in Phase 1 clinical development.
Mechanism of Action and Signaling Pathway
Both BB-102 and fisogatinib are small molecule inhibitors that selectively target the ATP-binding pocket of FGFR4, thereby inhibiting its kinase activity. The FGF19 ligand binds to the FGFR4/β-Klotho complex, leading to receptor dimerization and autophosphorylation of the kinase domains. This initiates a downstream signaling cascade primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation, survival, and migration. By inhibiting FGFR4, both BB-102 and fisogatinib aim to block these oncogenic signals in tumors with an activated FGF19-FGFR4 axis.
Preclinical Efficacy: A Head-to-Head Look
Both BB-102 and fisogatinib have demonstrated potent and selective inhibition of FGFR4 in preclinical studies. The available data allows for a direct comparison of their in vitro and in vivo activities.
| Parameter | BB-102 | Fisogatinib (BLU-554) |
| Target | FGFR4 | FGFR4 |
| IC50 (FGFR4) | 2.5 nM[1] | 5 nM[2] |
| Selectivity | >400-fold selective for FGFR4 over FGFR1-3[1] | ~100-fold selective for FGFR4 over FGFR1 and ~1000-fold over FGFR2/3 |
| In Vitro Activity | Inhibited phosphorylation of ERK and AKT in Hep3B cells. Showed antiproliferative activity in HCC, rhabdomyosarcoma, and breast cancer cell lines with IC50 values from <10 to <50 nM.[1] | Dose-dependently blocked downstream signaling of FGFR4 in Hep3B and MDA-MB-453 cells. |
| In Vivo Models | Hepatocellular Carcinoma (Hep3B, HuH-7, JHH-7), Rhabdomyosarcoma (SJCRH30), Breast Cancer (MDA-MB-453) xenografts.[1] | Hepatocellular Carcinoma (Hep3B, LIX-066) xenografts.[3][4] |
| In Vivo Efficacy | Demonstrated tumor growth inhibition from 48.5% to 120.9% in various xenograft models. Showed superior or similar efficacy to fisogatinib in a head-to-head xenograft model.[1] | Showed significant anti-tumor activity in models of HCC that are dependent on FGFR4 signaling.[2] |
Clinical Development and Efficacy
Fisogatinib has more mature clinical data, with results from a Phase 1 study in patients with advanced HCC. BB-102 is currently in an ongoing Phase 1 trial.
| Feature | BB-102 | Fisogatinib (BLU-554) |
| Clinical Trial Phase | Phase 1 (Ongoing)[3] | Phase 1 (Completed) |
| Trial Identifier | BB102-ST-Ⅰ-02[3] | NCT02508467 |
| Patient Population | Advanced solid tumors, with an expansion cohort for FGF19 or FGFR4 positive HCC.[3] | Advanced hepatocellular carcinoma (HCC). |
| Reported Efficacy | Data not yet reported. | In FGF19-positive patients, the overall response rate (ORR) was 17% with a median duration of response of 5.3 months.[5] In a cohort of treatment-naïve Chinese patients with FGF19-positive aHCC, an ORR of 36.4% was observed.[6] |
| Safety Profile | To be determined. | Generally well-tolerated. Most common adverse events were manageable grade 1/2 gastrointestinal events (diarrhea, nausea, vomiting).[5] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used to evaluate BB-102 and fisogatinib.
In Vitro Kinase and Cell-Based Assays
Objective: To determine the potency and selectivity of the inhibitors against FGFR4 and their effect on cancer cell proliferation.
-
Kinase Assays: The inhibitory activity of BB-102 and fisogatinib against FGFR4 and other kinases was determined using in vitro kinase assays. For BB-102, a kinase selectivity study was performed across a panel of 207 kinases.[1] These assays typically involve incubating the purified kinase with the inhibitor at various concentrations, a substrate, and ATP (often radiolabeled). The extent of substrate phosphorylation is then measured to determine the IC50 value.
-
Cell Proliferation Assays: The antiproliferative effects of the inhibitors were assessed in various cancer cell lines. Cells were seeded in multi-well plates and treated with a range of inhibitor concentrations for a set period (e.g., 72 hours). Cell viability was then measured using assays such as CellTiter-Glo to determine the IC50 for cell growth inhibition.
-
Western Blotting for Downstream Signaling: To confirm the on-target effect of the inhibitors, western blotting was used to measure the phosphorylation levels of downstream signaling proteins like ERK and AKT. Cancer cells were treated with the inhibitor, and cell lysates were then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used for xenograft studies to prevent rejection of the human tumor cells.
-
Tumor Implantation: Human cancer cell lines (e.g., Hep3B, HuH-7 for HCC) are subcutaneously injected into the flanks of the mice. Tumors are allowed to grow to a certain size before the start of treatment.
-
Drug Administration: BB-102 and fisogatinib are administered orally to the tumor-bearing mice, typically on a daily or twice-daily schedule. A vehicle control group is included for comparison.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream signaling inhibition.
Conclusion
Both BB-102 and fisogatinib are highly potent and selective FGFR4 inhibitors with demonstrated preclinical anti-tumor activity in relevant cancer models. Fisogatinib has shown promising clinical activity in patients with FGF19-positive HCC, validating FGFR4 as a therapeutic target. Preclinical data suggests that BB-102 has a comparable, and in some cases superior, efficacy profile to fisogatinib. The ongoing Phase 1 clinical trial of BB-102 will be crucial in determining its safety and therapeutic potential in humans. For researchers, the choice between these compounds for preclinical studies may depend on the specific cancer model and the desired balance between a clinically validated inhibitor and a potentially more potent next-generation compound. The continued development of selective FGFR4 inhibitors like BB-102 and fisogatinib holds promise for a targeted therapeutic approach for patients with FGFR4-driven cancers.
References
BGB-102: Unparalleled Selectivity for FGFR4 in a New Wave of Cancer Therapeutics
For Immediate Release
In the landscape of targeted cancer therapies, the quest for highly selective inhibitors remains a paramount challenge. BGB-102, a novel fibroblast growth factor receptor (FGFR) inhibitor, demonstrates a remarkable and highly selective affinity for FGFR4 over other isoforms. This exceptional selectivity profile positions this compound as a promising therapeutic candidate for cancers driven by aberrant FGFR4 signaling, potentially minimizing off-target effects commonly associated with broader-spectrum FGFR inhibitors. This guide provides a comprehensive comparison of this compound's selectivity against other prominent FGFR inhibitors, supported by experimental data and detailed methodologies.
Unprecedented Selectivity of this compound
Biochemical assays reveal that this compound is a potent and highly selective inhibitor of FGFR4. In a broad kinase panel screening, this compound demonstrated inhibitory activity at nanomolar concentrations exclusively against FGFR4 and its relevant mutants (FGFR4 WT, N535K, and V550L), while showing negligible activity against over 200 other kinases.[1] This specificity is a significant advancement in the field, offering the potential for a more targeted and safer therapeutic approach.
A recent presentation at the American Association for Cancer Research (AACR) highlighted that this compound has an IC50 value of 2.5 nM for FGFR4, while the IC50 values for FGFR1, FGFR2, and FGFR3 are all greater than 1000 nM.[2] This represents a selectivity of over 400-fold for FGFR4 compared to other FGFR isoforms.
Comparative Analysis of FGFR Inhibitor Selectivity
To contextualize the exceptional selectivity of this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other well-characterized FGFR inhibitors against the four FGFR isoforms.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| This compound (BB-102) | >1000[2] | >1000[2] | >1000[2] | 2.5[2] |
| Infigratinib | 1.1[3] | 1.0[3] | 2.0[3] | 61.0[3] |
| Pemigatinib | 0.4[4] | 0.5[4] | 1.0[4] | 30[4] |
| Futibatinib | 1.8[5] | 1.4[5] | 1.6[5] | 3.7[5] |
| Erdafitinib | 1.2[6] | 2.5[6] | 3.0[6] | 5.7[6] |
The FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant activation of this pathway, through mutations, amplifications, or fusions of the FGFR genes, is a known driver in various cancers. The pathway is initiated by the binding of a fibroblast growth factor (FGF) ligand to its corresponding FGFR, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation cascade activates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which in turn regulate gene expression and cellular processes.
Experimental Protocols
The determination of inhibitor selectivity is a critical step in drug development. The IC50 values presented in this guide are typically determined using biochemical and cellular assays.
Biochemical Kinase Assays
Biochemical assays measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. Two common methods are the LanthaScreen™ Eu Kinase Binding Assay and the ADP-Glo™ Kinase Assay.
LanthaScreen™ Eu Kinase Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):
This assay is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the ATP-binding site of the kinase by a test compound.[7]
-
Reagent Preparation: A kinase buffer, a europium (Eu)-labeled anti-tag antibody specific for the kinase, an Alexa Fluor™ 647-labeled tracer, and serial dilutions of the test compound are prepared.
-
Assay Plate Setup: The test compound, the kinase/antibody mixture, and the tracer are added to the wells of a microplate.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: The plate is read on a TR-FRET-compatible plate reader. The emission from both the Eu-donor (at 615 nm) and the Alexa Fluor™ 647-acceptor (at 665 nm) is measured.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by the inhibitor. IC50 values are determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
ADP-Glo™ Kinase Assay (Luminescence-based):
This assay quantifies the amount of ADP produced during a kinase reaction.[8]
-
Kinase Reaction: The kinase, substrate, ATP, and various concentrations of the inhibitor are incubated together in a microplate.
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction that produces a luminescent signal, which is measured by a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. IC50 values are calculated by plotting the luminescence against the inhibitor concentration.
Cellular Assays
Cellular assays are essential to confirm that the inhibitor can effectively target the kinase within a biological context.
Cellular Phosphorylation Assay:
This assay measures the phosphorylation of a downstream substrate of the target kinase in intact cells.
-
Cell Culture and Treatment: Cells expressing the target FGFR are cultured and then treated with various concentrations of the inhibitor.
-
Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.
-
Phospho-Protein Detection: The level of phosphorylation of a specific downstream substrate (e.g., FRS2, ERK) is measured using techniques such as Western blotting or ELISA with phospho-specific antibodies.
-
Data Analysis: A decrease in the phosphorylation of the substrate indicates inhibition of the kinase. The IC50 value is determined by plotting the level of substrate phosphorylation against the inhibitor concentration.
Conclusion
This compound exhibits a superior selectivity profile for FGFR4 compared to other existing FGFR inhibitors. This high degree of selectivity suggests the potential for a more targeted therapeutic effect in cancers driven by FGFR4 hyperactivation, with a potentially improved safety profile due to minimal inhibition of other FGFR isoforms. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with FGFR4-driven malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. FGFR4 inhibitor BB-102 shows promise for treating solid tumors | BioWorld [bioworld.com]
- 3. qedtx.com [qedtx.com]
- 4. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
A Head-to-Head Comparison of BGB-102 and Other FGFR4 Inhibitors: A Guide for Researchers
For researchers and professionals in the field of oncology and drug development, the landscape of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors is rapidly evolving. This guide provides a comprehensive head-to-head comparison of BGB-102 (also referred to as BB-102), a promising new entrant, against other notable FGFR4 inhibitors in clinical development. The information is supported by preclinical and clinical data to aid in the objective evaluation of these therapeutic agents.
Introduction to FGFR4 Inhibition
The Fibroblast Growth Factor 19 (FGF19)/FGFR4 signaling pathway has been identified as a key oncogenic driver in a subset of solid tumors, most notably hepatocellular carcinoma (HCC).[1][2][3][4][5] Aberrant activation of this pathway, often through FGF19 amplification, leads to increased cell proliferation, survival, and metastasis.[1][2][3][4][5] This has spurred the development of selective FGFR4 inhibitors as a targeted therapeutic strategy. This guide will focus on the preclinical and clinical data of this compound in comparison to other key FGFR4 inhibitors: fisogatinib (BLU-554), roblitinib (FGF401), and H3B-6527.
Comparative Analysis of Preclinical Data
This compound, developed by Broadenbio Co. Ltd., has demonstrated high potency and selectivity for FGFR4 in preclinical studies. The following tables summarize the available quantitative data to facilitate a direct comparison with other leading FGFR4 inhibitors.
In Vitro Kinase Inhibitory Activity
| Inhibitor | Target | IC50 (nM) | Selectivity vs. FGFR1 | Selectivity vs. FGFR2 | Selectivity vs. FGFR3 | Reference |
| This compound (BB-102) | FGFR4 | 2.5 | >400-fold (>1000 nM) | >400-fold (>1000 nM) | >400-fold (>1000 nM) | |
| Fisogatinib (BLU-554) | FGFR4 | - | High | High | High | [5] |
| Roblitinib (FGF401) | FGFR4 | 1.9 | >1000-fold | >1000-fold | >1000-fold | [6][7] |
| H3B-6527 | FGFR4 | - | >300-fold | >300-fold | >300-fold | [8] |
In Vitro Anti-proliferative Activity in HCC Cell Lines
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| This compound (BB-102) | Hep 3B | <10 to <50 | |
| HuH-7 | <10 to <50 | ||
| JHH-7 | <10 to <50 | ||
| Roblitinib (FGF401) | Hep 3B | 9 | [7] |
| HuH-7 | 12 | [7] | |
| JHH-7 | 9 | [7] | |
| H3B-6527 | FGF19-amplified HCC cell lines | Dose-dependent reduction in viability | [8] |
In Vivo Anti-tumor Efficacy in Xenograft Models
| Inhibitor | Xenograft Model | Dosing | Tumor Growth Inhibition (%) | Comparison to Control/Other Inhibitors | Reference |
| This compound (BB-102) | Hep 3B (HCC) | 5-90 mg/kg p.o. | 48.5 - 120.9 | Superior or similar efficacy to BLU-554 | |
| HuH-7 (HCC) | 5-90 mg/kg p.o. | 48.5 - 120.9 | Superior or similar efficacy to BLU-554 | ||
| JHH-7 (HCC) | 5-90 mg/kg p.o. | 48.5 - 120.9 | Superior or similar efficacy to BLU-554 | ||
| SJCRH30 (Rhabdomyosarcoma) | 60 mg/kg b.i.d. | - | Reduced FGFR4 protein expression compared to vehicle or BLU-554 | ||
| Fisogatinib (BLU-554) | Hep3B (HCC) | - | Significant reduction | - | [5] |
| LIX-066 (HCC) | - | Significant reduction | - | [5] | |
| Roblitinib (FGF401) | Hep3B (HCC) | 10-100 mg/kg b.i.d. | Dose-dependent | Maximal inhibition at 30 mg/kg | [7] |
| H3B-6527 | FGF19-amplified HCC xenografts | - | Tumor regression | - | [8] |
Clinical Development Overview
While this compound is in early-stage clinical development, other FGFR4 inhibitors have progressed further, providing initial insights into their safety and efficacy in patients.
-
This compound (BB-102): A Phase 1 clinical trial was initiated in China in early 2023 to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in adults with advanced solid tumors.[9] The U.S. FDA has also approved the initiation of a Phase 1 trial.[10][11] The study will enroll patients with advanced solid tumors with high FGF19/FGFR4 expression or FGFR4 mutations.[9]
-
Fisogatinib (BLU-554): A first-in-human Phase 1 study in patients with advanced HCC showed that fisogatinib was well-tolerated.[12][13] The overall response rate (ORR) was 17% in patients with FGF19-positive tumors, with a median duration of response of 5.3 months, while no responses were observed in FGF19-negative patients.[12][13] Common treatment-related adverse events were primarily grade 1/2 gastrointestinal issues.[4][13]
-
Roblitinib (FGF401): A Phase 1/2 study in patients with HCC and other solid tumors established a recommended Phase 2 dose of 120 mg once daily. The treatment was deemed safe alone or in combination with spartalizumab.[14]
-
H3B-6527: A Phase 1 study in patients with advanced HCC and intrahepatic cholangiocarcinoma demonstrated that H3B-6527 was well-tolerated, with a recommended Phase 2 dose of 1000 mg once daily.[1][2][3] In heavily pretreated HCC patients, the ORR was 16.7% (all partial responses), and the clinical benefit rate was 45.8%.[1] The most frequent treatment-related adverse events were diarrhea, fatigue, and nausea.[1][2]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Caption: FGFR4 Signaling Pathway and Point of Inhibition.
Caption: In Vivo Xenograft Model Workflow.
Detailed Experimental Protocols
The following are representative protocols for key experiments used in the evaluation of FGFR4 inhibitors, synthesized from publicly available information.
In Vitro FGFR4 Kinase Activity Assay (ADP-Glo™ Assay)
This protocol is based on the principles of the Promega ADP-Glo™ Kinase Assay.
-
Reagents and Materials:
-
Recombinant human FGFR4 kinase domain.
-
Kinase substrate (e.g., Poly(E,Y)4:1).
-
ATP solution.
-
FGFR4 inhibitor (e.g., this compound) at various concentrations.
-
ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
384-well white assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the FGFR4 inhibitor in kinase assay buffer.
-
In a 384-well plate, add 2.5 µL of the inhibitor solution or vehicle (DMSO control).
-
Add 2.5 µL of a solution containing the FGFR4 enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for FGFR4.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the effect of inhibitors on cancer cell viability.
-
Reagents and Materials:
-
Hepatocellular carcinoma cell lines (e.g., Hep 3B, HuH-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
FGFR4 inhibitor at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the HCC cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
The next day, replace the medium with fresh medium containing various concentrations of the FGFR4 inhibitor or vehicle control.
-
Incubate the plates for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
In Vivo Xenograft Study
This protocol outlines a typical subcutaneous xenograft model in mice.
-
Animals and Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 4-6 weeks old.
-
Hepatocellular carcinoma cell lines (e.g., Hep 3B, HuH-7).
-
Matrigel.
-
FGFR4 inhibitor formulated for oral gavage or other appropriate route of administration.
-
Vehicle control.
-
-
Procedure:
-
Harvest HCC cells during their exponential growth phase and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer the FGFR4 inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., once or twice daily oral gavage).
-
Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for the specified duration (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for target engagement).
-
Conclusion
This compound (BB-102) has emerged as a potent and highly selective FGFR4 inhibitor with promising preclinical anti-tumor activity that appears to be comparable or superior to other inhibitors in its class. As this compound progresses through clinical trials, its safety and efficacy profile will become clearer, allowing for a more definitive comparison with fisogatinib, roblitinib, and H3B-6527. The data presented in this guide offer a current snapshot of the competitive landscape of FGFR4 inhibitors, providing a valuable resource for researchers dedicated to advancing cancer therapeutics.
References
- 1. ascopubs.org [ascopubs.org]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. targetedonc.com [targetedonc.com]
- 4. targetedonc.com [targetedonc.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Hep3B Xenograft Model | Xenograft Services [xenograft.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Phase 1 Study of BB102 in Participants With Advanced Solid Tumors - THANC Foundation [thancfoundation-org.clinicaltrialconnect.com]
- 9. drughunter.com [drughunter.com]
- 10. 1stoncology.com [1stoncology.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clinicaltrial.be [clinicaltrial.be]
- 14. ascopubs.org [ascopubs.org]
BGB-102 Demonstrates Potent Efficacy in Tumors Resistant to Other FGFR Inhibitors
For Immediate Release
[City, State] – November 20, 2025 – New preclinical data reveal that BGB-102, a highly selective and potent reversible-covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), maintains significant activity against tumor models harboring mutations that confer resistance to other FGFR inhibitors. These findings position this compound as a promising therapeutic candidate for patients with advanced solid tumors that have developed resistance to existing FGFR-targeted therapies.
Acquired resistance to FGFR inhibitors is a significant clinical challenge, often driven by secondary mutations in the FGFR kinase domain. The data indicates that this compound is effective against wild-type FGFR4 and clinically relevant resistant mutations, including FGFR4 N535K and V550L, at nanomolar concentrations. This suggests a potential advantage over other selective and pan-FGFR inhibitors currently in development or on the market.
This guide provides a comprehensive comparison of this compound's efficacy with other FGFR inhibitors in resistant tumor settings, supported by available preclinical data. It also details the experimental methodologies and visualizes the complex signaling pathways involved.
Comparative Efficacy of FGFR Inhibitors in Resistant Settings
The emergence of resistance mutations, such as the gatekeeper mutation V550L and the molecular brake mutation N535K in FGFR4, can significantly diminish the efficacy of many FGFR inhibitors. Preclinical studies demonstrate this compound's ability to overcome this challenge.
Table 1: In Vitro Inhibitory Activity (IC50) of FGFR Inhibitors Against Wild-Type and Resistant FGFR4 Mutations
| Compound | Target | IC50 (WT FGFR4) | IC50 (FGFR4 V550L) | IC50 (FGFR4 N535K) |
| This compound (BB102) | FGFR4 | Nanomolar | Nanomolar | Nanomolar |
| BLU-554 (Fisogatinib) | FGFR4 | 5 nM[1][2] | 528 nM[1] | Data not available |
| LY2874455 (Pan-FGFR) | FGFR1/2/3/4 | - | Active[3] | - |
Note: Specific IC50 values for this compound against resistant mutations are not yet publicly available but are reported to be in the nanomolar range.
Table 2: Comparative In Vivo Efficacy of this compound and BLU-554 in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition | Citation |
| Hepatocellular Carcinoma (FGF19 Amplified) | BLU-554 (100 mg/kg BID) | Complete Regression | |
| Rhabdomyosarcoma (SJCRH30) | This compound | Superior or similar efficacy to BLU-554 |
Note: Specific quantitative data from head-to-head in vivo studies are limited. The available information suggests at least comparable, if not superior, efficacy of this compound.
Understanding FGFR Signaling and Resistance
The FGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration. Aberrant activation of this pathway is a known driver in various cancers.
Resistance to FGFR inhibitors can arise through several mechanisms, including on-target mutations in the FGFR kinase domain or activation of bypass signaling pathways.
References
Comparative Analysis of Tyrosine Kinase Inhibitor Cross-Reactivity
An extensive search for "BGB-102" as a tyrosine kinase inhibitor did not yield specific information about a compound with this designation. Publicly available data and pipelines from BeiGene, a biopharmaceutical company whose product codes often begin with "BGB," do not list a tyrosine kinase inhibitor named this compound. It is possible that "this compound" is an internal development code that has not been publicly disclosed, a discontinued project, or a misidentification.
Without definitive information on this compound and its primary kinase target, a detailed comparison of its cross-reactivity with other tyrosine kinases cannot be compiled. This guide requires specific experimental data from assays such as broad kinase screening panels (e.g., KinomeScan) to provide a quantitative comparison.
To proceed with your request, please verify the compound's designation. If "this compound" is an alternative name for a known inhibitor (e.g., zanubrutinib, which has the designation BGB-3111), or if you can provide the primary kinase target, a comprehensive comparison guide can be developed.
Below is a generalized framework that would be used to present the requested information once the identity of this compound is clarified.
This section would provide a detailed comparison of the selectivity of the specified tyrosine kinase inhibitor against a panel of other kinases.
Table 1: Kinase Selectivity Profile of [Inhibitor Name]
| Kinase Target | IC50 (nM) or % Inhibition @ [Concentration] | Kinase Family |
| Primary Target | Data | |
| Off-Target 1 | Data | |
| Off-Target 2 | Data | |
| Off-Target 3 | Data | |
| ... | ... | ... |
Experimental Protocol: Kinase Inhibition Assay
A detailed description of the methodology used to determine kinase inhibition would be provided here. This typically includes:
-
Assay Type: Biochemical (e.g., LanthaScreen™, Kinase-Glo®) or cell-based assay.
-
Kinase Panel: The list of kinases screened.
-
Substrate and ATP Concentration: Specific concentrations used in the assay.
-
Inhibitor Concentrations: Range of concentrations tested to determine IC50 values.
-
Detection Method: The method used to measure kinase activity (e.g., fluorescence, luminescence).
Signaling Pathway Visualization
Diagrams of relevant signaling pathways would be generated using Graphviz. For example, if the primary target was Bruton's tyrosine kinase (BTK), the B-cell receptor signaling pathway would be illustrated.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK.
Experimental Workflow Visualization
A diagram illustrating the workflow of a typical kinase screening experiment would also be provided.
Caption: General workflow for a biochemical kinase inhibition screening assay.
We look forward to receiving additional information to provide you with a comprehensive and accurate comparison guide.
comparative analysis of BGB-102 and roblitinib in preclinical models
A comprehensive review of the preclinical data for the selective FGFR4 inhibitor roblitinib (FGF401) is presented below. Despite a thorough search for preclinical data on a compound designated BGB-102 as a direct comparator, no publicly available information on a fibroblast growth factor receptor (FGFR) inhibitor with this name from BeiGene or other sources could be identified. Therefore, this guide provides a detailed analysis of roblitinib's preclinical profile to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.
Roblitinib (FGF401): A Selective FGFR4 Inhibitor
Roblitinib, also known as FGF401, is a potent and highly selective, orally active inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] It binds to the FGFR4 kinase domain in a reversible-covalent manner.[2] Preclinical studies have demonstrated its anti-tumor activity in models dependent on the FGF19/FGFR4 signaling pathway, particularly in hepatocellular carcinoma (HCC).[3]
Mechanism of Action
Roblitinib selectively targets FGFR4, a receptor tyrosine kinase. The binding of its ligand, FGF19, to FGFR4 and its co-receptor β-klotho (KLB) activates downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival. In certain cancers, such as HCC with FGF19 amplification, this signaling axis is a key oncogenic driver.[3] Roblitinib's inhibition of FGFR4 blocks this signaling cascade, leading to reduced tumor growth.
References
A Comparative Analysis of the Therapeutic Windows of BB-102 and BLU-554 in FGFR4-Driven Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical and clinical data available for BB-102 and BLU-554 (fisogatinib), two selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). The objective is to assess their therapeutic windows by examining their efficacy and safety profiles. Please note that the user's initial query referenced "BGB-102"; however, research indicates the correct designation is likely "BB-102," a compound developed by Broadenbio Co. Ltd.
Introduction
Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical oncogenic driver in a subset of solid tumors, most notably hepatocellular carcinoma (HCC), where amplification of its ligand, FGF19, leads to aberrant signaling and tumor growth. This has spurred the development of selective FGFR4 inhibitors. This guide focuses on a comparative assessment of two such inhibitors: BB-102 and BLU-554.
BLU-554 (Fisogatinib) , developed by Blueprint Medicines, is a potent and irreversible inhibitor of FGFR4 that has undergone extensive preclinical and clinical evaluation. It has demonstrated clinical activity in patients with FGF19-positive HCC.
BB-102 , developed by Broadenbio Co. Ltd., is another potent and highly selective FGFR4 inhibitor. Preclinical data for BB-102 was recently presented, showing promising anti-tumor activity and suggesting a favorable comparison with BLU-554.
Mechanism of Action
Both BB-102 and BLU-554 are highly selective inhibitors of FGFR4. They exert their anti-tumor effects by blocking the ATP-binding site of the FGFR4 kinase domain, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway. This ultimately leads to decreased cell proliferation and tumor growth in cancers dependent on the FGF19-FGFR4 signaling axis.[1]
Signaling Pathway Diagram
Caption: The FGF19-FGFR4 signaling pathway and points of inhibition by BB-102 and BLU-554.
Preclinical Efficacy
In Vitro Potency and Selectivity
Both molecules demonstrate high potency and selectivity for FGFR4 over other FGFR family members.
| Compound | Target | IC50 (nM) | Selectivity vs FGFR1-3 | Reference |
| BB-102 | FGFR4 | 2.5 | >400-fold | [2] |
| BLU-554 | FGFR4 | 5 | >100-fold | [3] |
In Vitro Anti-Proliferative Activity
BB-102 has shown potent anti-proliferative activity in various cancer cell lines with activated FGFR4 signaling.[2]
| Cell Line | Cancer Type | BB-102 IC50 (nM) |
| Hepatocellular Carcinoma | Various | <10 - <50 |
| Rhabdomyosarcoma | Various | <10 - <50 |
| Breast Cancer | Various | <10 - <50 |
In Vivo Anti-Tumor Efficacy
Preclinical xenograft models have demonstrated the in vivo anti-tumor activity of both compounds. A direct comparison was made in the preclinical evaluation of BB-102.
| Model | Compound | Dosing | Tumor Growth Inhibition | Reference |
| Hep 3B (HCC Xenograft) | BB-102 | 5-90 mg/kg p.o. | Superior to BLU-554 | [2] |
| HuH-7 (HCC Xenograft) | BB-102 | 5-90 mg/kg p.o. | Similar to BLU-554 | [2] |
| JHH-7 (HCC Xenograft) | BB-102 | 5-90 mg/kg p.o. | Similar to BLU-554 | [2] |
| SJCRH30 (RMS Xenograft) | BB-102 | 60 mg/kg b.i.d. | Superior to BLU-554 | [2] |
| MDA-MB-453 (Breast Cancer) | BB-102 | 5-90 mg/kg p.o. | Significant inhibition | [2] |
| FGF19-amplified HCC | BLU-554 | 100 mg/kg BID or 200 mg/kg QD for 21 days | Complete tumor regression in 100% of mice | [3] |
| FGF19-overexpressing HCC | BLU-554 | Not specified | Dose-dependent tumor growth inhibition | [3] |
Safety and Tolerability
A comprehensive assessment of the therapeutic window requires a thorough evaluation of the safety profile of each compound.
Preclinical Safety
-
BB-102 : A press release from Broadenbio mentioned that "no obvious off-target toxicity has been observed in animal studies".[1] The clinical trial protocol for BB-102 states that in 28-day repeated dose toxicity studies in rats and dogs, adverse drug reactions occurred mainly in the liver. However, specific details on the nature and severity of these effects, or the No Observed Adverse Effect Level (NOAEL), are not publicly available.
-
BLU-554 : Preclinical studies reported that BLU-554 was "well-tolerated" in mouse models.[3][4] A publication on the first-in-human study noted that the twice-daily (b.i.d.) dosing schedule had more prominent on-target toxicity and was less well-tolerated than once-daily (q.d.) dosing in preclinical models, possibly due to more continuous FGFR4 inhibition.[5] Notably, unlike pan-FGFR inhibitors, no hyperphosphatemia was observed with BLU-554, confirming its high selectivity for FGFR4.[5]
Clinical Safety: BLU-554 (Fisogatinib)
Data from the Phase 1 clinical trial of fisogatinib in patients with advanced HCC provides valuable insights into its safety profile in humans.
| Adverse Event (AE) Grade | Most Common Treatment-Related AEs (≥20% of patients) |
| All Grades | Diarrhea, nausea, vomiting, abdominal pain, fatigue, decreased appetite, AST increased, ALT increased |
| Grade ≥3 | AST increased, ALT increased, diarrhea, fatigue, hypertension |
The most common adverse events were gastrointestinal in nature and generally manageable.[5][6] The maximum tolerated dose (MTD) was established at 600 mg once daily.[5]
Experimental Protocols
Detailed experimental protocols for BB-102 are not yet fully published. The following are summaries based on available information.
In Vitro Kinase Assay (General Protocol)
-
Objective : To determine the half-maximal inhibitory concentration (IC50) of the compound against FGFR4 and other kinases.
-
Methodology : Recombinant human FGFR4 kinase is incubated with the test compound at various concentrations in the presence of ATP and a suitable substrate. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based or fluorescence-based assay. The IC50 value is calculated from the dose-response curve.
Cell Proliferation Assay (General Protocol)
-
Objective : To assess the anti-proliferative effect of the compound on cancer cell lines.
-
Methodology : Cancer cell lines with known FGF19/FGFR4 pathway activation (e.g., Hep 3B, HuH-7) are seeded in multi-well plates and treated with increasing concentrations of the test compound for a specified period (e.g., 72 hours). Cell viability is then measured using a colorimetric (e.g., MTT, MTS) or luminescence-based (e.g., CellTiter-Glo) assay. IC50 values are determined from the resulting dose-response curves.
In Vivo Tumor Xenograft Studies (General Protocol)
-
Objective : To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology : Human cancer cells (e.g., Hep 3B) are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered orally at specified doses and schedules. Tumor volume is measured regularly. At the end of the study, tumors may be excised for further analysis (e.g., Western blotting for target engagement).
Experimental Workflow for Preclinical Evaluation
Caption: A generalized workflow for the preclinical to clinical development of a targeted therapy.
Discussion and Conclusion
Both BB-102 and BLU-554 are potent and highly selective FGFR4 inhibitors with demonstrated anti-tumor activity in preclinical models of FGFR4-driven cancers.
-
Safety and Therapeutic Window : The therapeutic window is determined by the balance between efficacy and toxicity. While both drugs appear to be well-tolerated in preclinical models, the publicly available safety data for BB-102 is currently very limited. The mention of liver-related adverse reactions in preclinical studies warrants further investigation and will be a key aspect to monitor in its ongoing Phase 1 clinical trial. BLU-554 has a more established clinical safety profile, with manageable, primarily gastrointestinal, on-target toxicities. The high selectivity of both compounds for FGFR4 over other kinases is a key feature that likely contributes to a wider therapeutic window compared to less selective pan-FGFR inhibitors.
References
- 1. BroadenBio Announces First Patient Dosed in Phase 1 Study of BB102 in China_BroadenBio Co., Ltd. [en.broadenbio.com]
- 2. FGFR4 inhibitor BB-102 shows promise for treating solid tumors | BioWorld [bioworld.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. nextechinvest.com [nextechinvest.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cstonepharma.com [cstonepharma.com]
Evaluating Biomarkers of Response to BGB-102 Versus Other FGFR4 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of selective inhibitors targeting the Fibroblast Growth Factor Receptor 4 (FGFR4) has opened a new avenue for precision oncology, particularly in hepatocellular carcinoma (HCC) and other solid tumors characterized by aberrant FGFR4 signaling. This guide provides a comparative analysis of biomarkers of response to the novel FGFR4 inhibitor BB-102 (erroneously referred to as BGB-102 in some initial reports) and other prominent FGFR4 inhibitors, including fisogatinib (BLU-554) and roblitinib (FGF401), as well as the pan-FGFR inhibitor infigratinib. This guide is intended to aid researchers and drug development professionals in understanding the landscape of predictive and pharmacodynamic biomarkers for this class of therapeutic agents.
The FGFR4 Signaling Pathway and its Role in Cancer
The FGFR4 signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism.[1] The binding of its primary ligand, Fibroblast Growth Factor 19 (FGF19), to FGFR4 and its co-receptor β-Klotho (KLB) triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell growth and survival.[2] In several cancers, hyperactivation of the FGF19-FGFR4 axis, driven by FGF19 overexpression or FGFR4 mutations, is a key oncogenic driver.[3]
Comparative Efficacy and Selectivity of FGFR4 Inhibitors
The development of FGFR4 inhibitors has focused on achieving high selectivity for FGFR4 over other FGFR family members (FGFR1, 2, and 3) to minimize off-target toxicities, such as hyperphosphatemia, which is associated with FGFR1-3 inhibition.[4]
Table 1: In Vitro Potency and Selectivity of FGFR4 Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Reference(s) |
| BB-102 | FGFR4 | 2.5 | >400-fold vs. FGFR1-3 (>1000 nM) | [5] |
| Fisogatinib (BLU-554) | FGFR4 | 5 | >100-fold vs. FGFR1-3 (624-2203 nM) | [6][7] |
| Roblitinib (FGF401) | FGFR4 | 1.1 - 1.9 | >1000-fold vs. FGFR1-3 (>10,000 nM) | [8][9][10] |
| Infigratinib (BGJ398) | FGFR1 | 0.9 | Pan-FGFR inhibitor | [1][11] |
| FGFR2 | 1.4 | [1][11] | ||
| FGFR3 | 1 | [1][11] | ||
| FGFR4 | 60 | [1][11] |
Table 2: Anti-proliferative Activity of FGFR4 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line (Cancer Type) | Biomarker Status | IC50 (nM) | Reference(s) |
| BB-102 | Hep 3B (HCC) | FGF19/FGFR4 overexpressed | <10 - <50 | [5] |
| HuH-7 (HCC) | FGF19/FGFR4 overexpressed | <10 - <50 | [5] | |
| JHH-7 (HCC) | FGF19/FGFR4 overexpressed | <10 - <50 | [5] | |
| SJCRH30 (Rhabdomyosarcoma) | FGFR4 mutant | <10 - <50 | [5] | |
| MDA-MB-453 (Breast) | FGFR4 overexpressed | <10 - <50 | [5] | |
| Fisogatinib (BLU-554) | BaF3 (TEL-FGFR4) | Engineered | 66.5 | [6] |
| BaF3 (WT FGFR4) | Engineered | 9.2 | [6] | |
| Roblitinib (FGF401) | HUH7 (HCC) | FGF19/FGFR4/KLB expressed | 12 | [12] |
| Hep3B (HCC) | FGF19/FGFR4/KLB expressed | 9 | [12] | |
| JHH7 (HCC) | FGF19/FGFR4/KLB expressed | 9 | [12] |
Predictive Biomarkers of Response
The primary predictive biomarker for response to selective FGFR4 inhibitors is the hyperactivation of the FGF19-FGFR4 signaling axis. This can be identified through several methods, with FGF19 overexpression being the most clinically evaluated.
FGF19 Overexpression
-
Rationale: Tumors with high levels of FGF19 are often dependent on the continuous activation of the FGFR4 pathway for their growth and survival.[13]
-
Detection Methods:
Table 3: Clinical Response to FGFR4 Inhibitors Based on FGF19 Expression
| Inhibitor | Clinical Trial | Patient Population | Biomarker | Objective Response Rate (ORR) | Reference(s) |
| Fisogatinib (BLU-554) | Phase I (NCT02508467) | Advanced HCC | FGF19 IHC positive (≥1%) | 17% | [16] |
| FGF19 IHC negative | 0% | [16] | |||
| Phase I (Chinese patients) | TKI-naïve, advanced HCC | FGF19 IHC positive (≥1%) | 36.4% | [14] | |
| Roblitinib (FGF401) | Phase I/II (NCT02325739) | HCC | FGF19 positive (IHC or RT-qPCR) | 8% (overall) | [17] |
Note: The ORR for roblitinib is presented for the overall HCC patient population in the trial, which included patients with positive FGFR4 and KLB expression. Further stratification based on FGF19 status and response is warranted.
FGFR4 Gene Alterations
-
FGFR4 Mutations: Activating mutations in the FGFR4 kinase domain can lead to ligand-independent signaling and are potential biomarkers of response.[5]
-
FGFR4 Amplification/Overexpression: While less common as a primary driver compared to FGF19 overexpression, increased FGFR4 levels can contribute to pathway activation.[18]
Pharmacodynamic Biomarkers
Pharmacodynamic (PD) biomarkers are crucial for confirming target engagement and understanding the biological effects of FGFR4 inhibitors in patients.
-
Circulating FGF19: Inhibition of the FGFR4 pathway can lead to a feedback increase in circulating FGF19 levels.[10]
-
7α-hydroxy-4-cholesten-3-one (C4): A bile acid precursor, C4 levels increase upon FGFR4 inhibition due to the disruption of the negative feedback loop on bile acid synthesis.[10]
-
Downstream Signaling Pathway Modulation: Changes in the phosphorylation status of key downstream proteins like ERK can be assessed in tumor biopsies to confirm pathway inhibition.[5]
Experimental Protocols
FGF19 Immunohistochemistry (IHC)
Principle: This method utilizes a specific antibody to detect the presence and localization of FGF19 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
General Protocol Outline:
-
Tissue Preparation: FFPE tumor tissue blocks are sectioned at 4-5 µm thickness and mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. The specific buffer and heating conditions (e.g., citrate buffer, pH 6.0, in a pressure cooker or water bath) are optimized for the anti-FGF19 antibody.
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: The slides are incubated with a validated primary antibody against FGF19 at a predetermined optimal concentration and duration.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent (e.g., a horseradish peroxidase-conjugated polymer).
-
Chromogen Application: A chromogen substrate (e.g., diaminobenzidine, DAB) is added, which produces a colored precipitate at the site of the antigen-antibody complex.
-
Counterstaining, Dehydration, and Mounting: The slides are counterstained (e.g., with hematoxylin) to visualize cell nuclei, dehydrated, cleared, and coverslipped.
-
Interpretation: A pathologist evaluates the staining intensity and the percentage of positive tumor cells. In clinical trials for FGFR4 inhibitors, a common threshold for positivity is ≥1% of tumor cells showing discernible FGF19 staining.[13][14]
Circulating FGF19 Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: This is a quantitative immunoassay for the measurement of FGF19 concentration in patient serum or plasma.
General Protocol Outline:
-
Sample Collection and Preparation: Blood samples are collected in appropriate tubes (e.g., serum separator tubes or EDTA plasma tubes). Serum or plasma is separated by centrifugation and stored frozen until analysis.
-
Assay Procedure (Sandwich ELISA):
-
A microplate pre-coated with a capture antibody specific for FGF19 is used.
-
Standards with known FGF19 concentrations and patient samples are added to the wells. FGF19 present in the samples binds to the capture antibody.
-
After washing, a biotin-conjugated detection antibody specific for FGF19 is added, forming a sandwich complex.
-
Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
A substrate solution for HRP is then added, resulting in color development proportional to the amount of FGF19 in the sample.
-
The reaction is stopped, and the optical density is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The FGF19 concentration in the patient samples is then determined by interpolating their absorbance values on the standard curve. Commercial ELISA kits with detailed protocols are available for this purpose.[19]
Conclusion
The development of selective FGFR4 inhibitors like BB-102, fisogatinib, and roblitinib represents a significant advancement in targeted therapy for cancers driven by the FGF19-FGFR4 signaling pathway. The successful clinical development of these agents is critically dependent on the robust evaluation of predictive and pharmacodynamic biomarkers. FGF19 overexpression, as detected by IHC or mRNA analysis, has emerged as the most promising predictive biomarker for patient selection. Pharmacodynamic biomarkers such as circulating FGF19 and C4 are valuable tools for confirming target engagement and optimizing dosing schedules. As our understanding of the intricacies of the FGFR4 pathway and mechanisms of resistance evolves, the refinement of biomarker strategies will be paramount to maximizing the clinical benefit of this exciting class of targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Fibroblast growth factor 19-fibroblast growth factor receptor 4 axis: From oncogenesis to targeted-immunotherapy in advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FGFR4 inhibitor BB-102 shows promise for treating solid tumors | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
- 9. selleckchem.com [selleckchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Infigratinib | FGFR | Apoptosis | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. blueprintmedicines.com [blueprintmedicines.com]
- 14. cstonepharma.com [cstonepharma.com]
- 15. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cancerbiomed.org [cancerbiomed.org]
- 18. Lineage specific biomarkers predict response to FGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human FGF19 ELISA Kit (EHFGF19) - Invitrogen [thermofisher.com]
Safety Operating Guide
Proper Disposal of BGB-102: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential information and step-by-step guidance for the safe disposal of BGB-102, a potent multi-kinase inhibitor.
This compound, also known by its synonym JNJ-26483327 and identified by CAS number 807640-87-5, is a chemical compound used in research.[1][2][][4] While one available Safety Data Sheet (SDS) states that this compound is not classified as a hazardous substance or mixture, it is imperative to follow standard laboratory safety protocols and local regulations for chemical waste disposal to minimize environmental impact and ensure a safe working environment.[4]
Disposal Protocol for this compound
Adherence to the following procedural steps is essential for the safe disposal of this compound. This protocol is based on general best practices for laboratory chemical waste management.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment. This includes:
-
Safety goggles with side-shields
-
Protective gloves
-
Impervious clothing or a lab coat
Step 2: Waste Collection and Containment Collect waste this compound, including any contaminated materials, and place it in a suitable, properly labeled, and securely closed container.[5] This prevents accidental spills and exposure.
Step 3: Adherence to Regulations Dispose of the contained this compound waste in accordance with all applicable federal, state, and local environmental regulations.[4] Do not discharge the chemical into drains or the environment.[5]
Step 4: Spill Management In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth. Collect the absorbed material and place it in a suitable container for disposal.[4]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Summary of this compound Chemical Information
| Property | Value |
| Chemical Name | This compound |
| Synonym | JNJ-26483327 |
| CAS Number | 807640-87-5 |
| Molecular Formula | C22H25BrN4O2 |
| Molecular Weight | 457.36 g/mol |
| Hazard Classification | Not a hazardous substance or mixture[4] |
It is the responsibility of every researcher and laboratory professional to ensure that chemical waste is managed safely and in compliance with all regulations. By following these guidelines, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
Personal protective equipment for handling BGB-102
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of BGB-102 (also known as JNJ-26483327), a potent multi-kinase inhibitor. It includes detailed operational and disposal plans, alongside step-by-step procedural guidance for key experimental applications, to ensure safe and effective laboratory use.
Immediate Safety and Handling Information
This compound is a hazardous substance and requires careful handling to minimize risk to personnel and the environment. The following table summarizes key safety information derived from the Material Safety Data Sheet (MSDS).
| Parameter | Information | Citation |
| Chemical Name | This compound; JNJ-26483327 | [1] |
| Formula | C22H25BrN4O2 | [1] |
| Molecular Weight | 457.36 g/mol | [1] |
| Hazard Statements | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. | [1] |
| Signal Word | Warning | [1] |
| Precautionary Statements | - P264: Wash skin thoroughly after handling. - P270: Do not eat, drink or smoke when using this product. - P273: Avoid release to the environment. - P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. - P330: Rinse mouth. - P391: Collect spillage. - P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
| First Aid Measures | - Eye Contact: Remove contact lenses, flush eyes immediately with large amounts of water. Call a physician. - Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and call a physician. - Inhalation: Relocate to fresh air. | [1] |
| Storage | Store lyophilized at -20°C, keep desiccated. In solution, store at -20°C and use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles. | [1] |
| Solubility | Soluble in DMSO. | [1] |
Operational Plans: Handling and Disposal
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles with side-shields.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat. Ensure sleeves are fully extended.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.
Engineering Controls:
-
Work with this compound should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible.
Spill Management:
-
Evacuate the immediate area.
-
Wear appropriate PPE as described above.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
For larger spills, prevent entry into waterways. Dike the spill with absorbent material and collect for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste should be placed in a clearly labeled, sealed container and disposed of through a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in various in vitro assays.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Bring the lyophilized this compound vial to room temperature before opening.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 457.36 g/mol ), you would add 218.6 µL of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month. For longer-term storage (up to 6 months), store at -80°C.[1]
Cell-Based Viability Assay
Objective: To determine the effect of this compound on the viability of cancer cell lines (e.g., SKBR3, BT474).[1]
Materials:
-
SKBR3 or BT474 breast cancer cells
-
Appropriate cell culture medium and supplements
-
24-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counter (e.g., hemocytometer or automated cell counter)
Procedure:
-
Seed approximately 20,000 cells per well in a 24-well plate and allow them to adhere for at least 24 hours.[1]
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution. A typical final concentration range for an IC50 determination would be from low nanomolar to low micromolar (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO-treated) group.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 3, 6, or 8 days).[1]
-
At the end of the treatment period, aspirate the medium and wash the cells with PBS.
-
Trypsinize the cells to detach them from the plate.
-
Resuspend the cells in fresh medium and dilute with PBS as needed.
-
Count the number of viable cells in each well using a cell counter.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot Analysis of Target Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of its target kinases (e.g., HER2, EGFR) in a cellular context.
Materials:
-
Cancer cell line expressing the target of interest (e.g., SKBR3 for HER2)
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-HER2, anti-total-HER2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 5 µM) or vehicle control for a specified time (e.g., 24 hours).[1]
-
Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-HER2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total protein (e.g., anti-total-HER2) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways inhibited by this compound and a typical experimental workflow for its characterization.
Caption: this compound inhibits multiple receptor tyrosine kinases.
Caption: Workflow for in vitro characterization of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
